3,3',5-Trihydroxy-4',7-dimethoxyflavanone
Description
Structure
2D Structure
Properties
IUPAC Name |
3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPNMFZMHPLGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,3',5-Trihydroxy-4',7-dimethoxyflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79995-67-8 | |
| Record name | 3,3',5-Trihydroxy-4',7-dimethoxyflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 - 186 °C | |
| Record name | 3,3',5-Trihydroxy-4',7-dimethoxyflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3,3',5-Trihydroxy-4',7-dimethoxyflavanone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the flavanone 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. While research on this specific compound is limited, this document consolidates the available data and discusses its potential therapeutic applications in the context of the broader flavonoid family. Detailed experimental protocols and diagrams of relevant signaling pathways are included to facilitate further investigation.
Chemical Structure and Properties
This compound, also known as Blumeatin B, is a member of the flavonoid class of natural products.[1] Its chemical structure is characterized by a C6-C3-C6 flavanone backbone with specific hydroxylation and methoxylation patterns that influence its physicochemical and biological properties.
Chemical Structure:
-
IUPAC Name: 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one[2]
-
Molecular Formula: C₁₇H₁₆O₇[2]
-
CAS Number: 79995-67-8[2]
The key structural features include a chromanone ring system (A and C rings) and a substituted phenyl ring (B ring) attached at the 2-position. The stereochemistry at the C2 and C3 positions contributes to the existence of different stereoisomers.
Physicochemical Properties:
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 332.3 g/mol | PubChem[2] |
| Exact Mass | 332.08960285 Da | PubChem[2] |
| Physical Description | Solid | HMDB[2] |
| Melting Point | 184 - 186 °C | HMDB[2] |
| XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
Biological Activities and Potential Therapeutic Applications
Direct experimental data on the biological activities of this compound are sparse. However, preliminary studies and its classification as a flavonoid suggest several potential therapeutic properties.
Known and Postulated Biological Activities:
| Biological Activity | Evidence Type | Description | Reference |
| Antioxidant Activity | In vitro | Noted as an antioxidant agent. | MedchemExpress[1] |
| Xanthine Oxidase Inhibition | In vitro | Shows inhibitory activity against xanthine oxidase, an enzyme involved in gout. | MOLNOVA[3] |
| Hepatoprotective Effects | In vivo (related compound) | A compound named "blumeatin" has shown protective action against experimental liver injuries. The exact structural identity to Blumeatin B requires confirmation. | Chemsrc[4] |
Given the limited specific data, the broader activities of polymethoxylated flavonoids are of interest. This class of compounds is known for a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties, which are often attributed to their ability to modulate cellular signaling pathways.[5]
Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, flavonoids are well-known modulators of key cellular signaling cascades, particularly those involved in inflammation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are common targets.
Below is a generalized diagram of the NF-κB signaling pathway, a plausible target for the anti-inflammatory activity of flavanones.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
General Protocol for Flavonoid Isolation from Plant Material
This protocol outlines a general procedure for the extraction and isolation of flavonoids from a plant source.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C17H16O7 | CID 11256019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Blumeatin B | 79995-67-8 | MOLNOVA [molnova.com]
- 4. blumeatin | CAS#:118024-26-3 | Chemsrc [chemsrc.com]
- 5. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3',5-Trihydroxy-4',7-dimethoxyflavanone: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the flavanone 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. Despite its well-defined chemical structure, there is a notable absence of published data on its natural sources and specific isolation protocols. This guide addresses this knowledge gap by presenting detailed information on its chemical properties and then pivoting to a comparative analysis of structurally similar dihydroxy-dimethoxyflavanones for which natural sources, isolation methodologies, and biological activities have been documented. This guide offers detailed experimental protocols for the extraction and purification of these analogous compounds, summarizes quantitative data on their biological efficacy, and visualizes key signaling pathways they modulate. This comparative approach provides a valuable resource for researchers interested in the potential therapeutic applications of this class of flavonoids.
Introduction: The Enigmatic this compound
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants, recognized for their diverse pharmacological properties. While its chemical identity is established, a thorough review of scientific literature and chemical databases reveals a significant lack of information regarding its natural occurrence. To date, no specific plant species has been identified as a definitive source of this particular flavanone.
This guide, therefore, serves a dual purpose. Firstly, it consolidates the known chemical information for this compound. Secondly, and more substantially, it provides an in-depth exploration of its close structural analogs that have been successfully isolated from natural sources. By examining the natural distribution, isolation techniques, and biological activities of these related compounds, we aim to provide a predictive framework and a practical guide for researchers seeking to investigate the potential of this compound.
Chemical Properties of this compound
The fundamental chemical and physical properties of this compound have been computationally predicted and are available in public databases such as PubChem[1]. A summary of these properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₇ |
| Molecular Weight | 332.3 g/mol |
| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
| CAS Number | 79995-67-8 |
| Physical Description | Solid (Predicted) |
| Melting Point | 184 - 186 °C (Predicted) |
| Solubility | Data not available |
Natural Sources and Isolation of Structurally Similar Flavanones
Given the absence of identified natural sources for this compound, this section focuses on two closely related and well-documented analogs: 3',5-Dihydroxy-4',7-dimethoxyflavone (Pilloin) and 5,7,4'-trihydroxy-3',5'-dimethoxyflavone .
3',5-Dihydroxy-4',7-dimethoxyflavone (Pilloin)
-
Natural Sources: This flavanone, commonly known as Pilloin, has been isolated from the stem bark of Plumeria rubra and from Aquilaria sinensis.
5,7,4'-trihydroxy-3',5'-dimethoxyflavone
-
Natural Sources: This flavanone has been identified as a secondary metabolite in the allelopathic variety of rice, Oryza sativa L. (PI312777).
Experimental Protocols for Isolation and Purification
The isolation of dihydroxy-dimethoxyflavanones from plant matrices typically involves extraction with polar solvents followed by chromatographic purification. Below are generalized and specific protocols that can be adapted for the isolation of the aforementioned analogs.
General Experimental Workflow for Flavanone Isolation
The following diagram illustrates a typical workflow for the isolation and purification of flavanones from plant material.
Detailed Protocol for Isolation of 3',5-Dihydroxy-4',7-dimethoxyflavone (Pilloin) from Plumeria rubra
This protocol is based on established methods for flavonoid extraction from Plumeria species.
1. Plant Material Preparation:
-
Collect fresh stem bark of Plumeria rubra.
-
Air-dry the bark in the shade for 1-2 weeks until brittle.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
2. Extraction:
-
Method: Soxhlet extraction.
-
Solvent: 80% Methanol in water.
-
Procedure:
-
Place 500 g of the powdered bark into a large cellulose thimble.
-
Insert the thimble into a 2 L Soxhlet extractor.
-
Add 3 L of 80% methanol to the round-bottom flask.
-
Heat the solvent to its boiling point and continue the extraction for 48 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, allow the apparatus to cool.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
3. Fractionation:
-
Suspend the crude extract in 500 mL of distilled water and sequentially partition with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).
-
Combine the ethyl acetate fractions and evaporate to dryness to yield the flavonoid-rich fraction.
4. Chromatographic Purification:
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.
-
Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).
-
Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5 v/v). Visualize spots under UV light (254 nm and 365 nm).
-
Combine fractions showing similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the combined fractions containing the target compound using a preparative HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Detection: UV detector at a wavelength of 280 nm.
-
Collect the peak corresponding to Pilloin and confirm its purity by analytical HPLC.
-
Biological Activities and Signaling Pathways of Analogous Flavanones
While the bioactivity of this compound remains uninvestigated, its structural analogs have demonstrated significant pharmacological effects.
Anti-inflammatory Activity of 3',5-Dihydroxy-4',7-dimethoxyflavone (Pilloin)
Pilloin has been shown to possess potent anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated, at least in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The NF-κB pathway is a critical regulator of the inflammatory response. Pilloin has been observed to inhibit the activation of NF-κB, thereby reducing the expression of downstream inflammatory genes.
Anticancer and Anti-angiogenic Activity of 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone
A structurally related flavanone, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, has been reported to exert anticancer and anti-angiogenic effects by modulating the Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
This flavanone inhibits the phosphorylation of Akt and mTOR, leading to a downstream reduction in the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), which are crucial for tumor growth and angiogenesis.
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro cytotoxic activities of some dihydroxy-dimethoxyflavanone analogs against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Dihydroxy-dimethoxyflavanone Analogs
| Flavanone Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-hydroxy-6,7-dimethoxyflavanone | Melanoma (UACC-62) | >50 | [2] |
| Breast (MCF-7) | 28.7 | [2] | |
| Renal (786-0) | 15.3 | [2] | |
| Prostate (PC-3) | 20.1 | [2] | |
| Ovarian (OVCAR-3) | 12.5 | [2] | |
| Leukemia (K562) | 8.9 | [2] | |
| 5,7-dihydroxy-6,8-dimethoxyflavanone | Data not available | - | - |
| 3',5-dihydroxy-4',7-dimethoxyflavone (Pilloin) | Data not available | - | - |
Note: Data for many specific dihydroxy-dimethoxyflavanone isomers is limited. This table represents available data for closely related structures.
Conclusion and Future Directions
This compound remains a molecule of interest with an uncharacterized natural distribution and biological profile. The information compiled in this guide on its structural analogs provides a solid foundation for future research. The detailed isolation protocols for similar compounds offer a practical starting point for researchers aiming to isolate this and other rare flavanones. Furthermore, the elucidated signaling pathways for analogous compounds suggest that this compound may also possess valuable anti-inflammatory and anti-cancer properties.
Future research should focus on:
-
Screening a wide range of plant species, particularly those known to produce other polymethoxyflavonoids, for the presence of this compound.
-
Developing and optimizing synthetic routes to obtain this compound in quantities sufficient for comprehensive biological evaluation.
-
Conducting in vitro and in vivo studies to determine its specific biological activities and elucidate its mechanisms of action, including its effects on key signaling pathways.
This targeted research will be crucial in unlocking the potential therapeutic applications of this and other understudied flavanones.
References
An In-depth Technical Guide to the Synthesis of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,3',5-Trihydroxy-4',7-dimethoxyflavanone, a member of the flavonoid class of natural products. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines detailed experimental protocols, presents quantitative data from analogous syntheses, and includes visualizations of the chemical workflow.
Introduction
Flavanones are a significant class of flavonoids, possessing a C6-C3-C6 backbone structure. They are widely recognized for their diverse biological activities. The specific substitution pattern of hydroxyl and methoxy groups on the flavanone scaffold is crucial for its pharmacological profile, influencing properties such as antioxidant capacity, metabolic stability, and interaction with biological targets. This compound, also known as a dihydroflavonol, is of particular interest due to the presence of a hydroxyl group at the 3-position, a feature known to be important for the biological activity of many flavonoids.
This guide details a robust and adaptable multi-step synthesis to obtain this target compound, commencing from readily available starting materials. The proposed pathway involves a selective methylation, a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by an alkaline hydrogen peroxide-mediated epoxidation and subsequent intramolecular cyclization.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically divided into four main stages:
-
Selective Protection (Methylation) of the A-Ring Precursor : To achieve the desired 5-hydroxy-7-methoxy substitution pattern on the A-ring, a selective methylation of a suitable polyhydroxyacetophenone is required.
-
Claisen-Schmidt Condensation : Formation of the chalcone backbone via a base-catalyzed condensation between the prepared A-ring ketone and the B-ring aldehyde.
-
Chalcone Epoxidation : Introduction of an epoxide across the α,β-double bond of the chalcone, which serves as the precursor to the 3-hydroxy group.
-
Intramolecular Cyclization : Ring closure of the chalcone epoxide to yield the final 3-hydroxyflavanone structure.
The overall synthetic workflow is depicted below.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous flavonoid compounds. Researchers should perform optimization studies to achieve the best results for this specific target molecule.
Step 1: Synthesis of 2',4'-Dihydroxy-6'-methoxyacetophenone (A-Ring Precursor)
This step involves the selective methylation of one hydroxyl group of phloroacetophenone. The 4'-hydroxyl group is the most acidic and is typically methylated first under controlled conditions.
-
Reaction Setup : In a 250 mL round-bottom flask, dissolve phloroacetophenone (1.0 eq.) and potassium carbonate (K₂CO₃, 1.1 eq.) in anhydrous acetone.
-
Reagent Addition : To the stirred suspension, add dimethyl sulfate ((CH₃)₂SO₄, 1.0 eq.) dropwise at room temperature.
-
Reaction : Reflux the mixture for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, filter the solid K₂CO₃ and evaporate the acetone under reduced pressure.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2',4'-dihydroxy-6'-methoxyacetophenone.
Step 2: Synthesis of 2',4'-Dihydroxy-3''-hydroxy-4'',6'-trimethoxychalcone (Chalcone Intermediate)
This reaction is a base-catalyzed Claisen-Schmidt condensation.
-
Reaction Setup : Dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq.) and 3-hydroxy-4-methoxybenzaldehyde (isovanillin, 1.0 eq.) in ethanol in a 250 mL flask.
-
Base Addition : Cool the solution in an ice bath (0-5 °C). Slowly add an aqueous solution of sodium hydroxide (NaOH, 40-50%) dropwise with vigorous stirring. The solution will typically develop a deep color.
-
Reaction : Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the disappearance of the starting materials by TLC.
-
Work-up : Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to a pH of ~2 using dilute hydrochloric acid (HCl). A solid precipitate will form.
-
Isolation : Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.
Steps 3 & 4: Synthesis of this compound (Final Product)
This transformation is an adaptation of the Algar-Flynn-Oyamada reaction, which proceeds via an epoxide intermediate that cyclizes in situ.
-
Reaction Setup : In a suitable flask, suspend the synthesized chalcone (1.0 eq.) in a mixture of ethanol or methanol and acetone.
-
Reagent Addition : Cool the suspension in an ice bath. Add aqueous sodium hydroxide (e.g., 2N NaOH) followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂, 30%). Maintain the temperature below 20 °C.
-
Reaction : Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC for the disappearance of the chalcone and the formation of the flavanone.
-
Work-up : After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.
-
Purification : The crude product can be extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data from literature reports on reactions analogous to the key steps in the proposed synthesis. This data provides a baseline for expected yields and reaction conditions.
Table 1: Claisen-Schmidt Condensation Yields for Chalcone Synthesis
| Acetophenone Derivative | Aldehyde Derivative | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | 4-Methoxybenzaldehyde | NaOH | Methanol | 24 | ~90% | Analogous Syntheses |
| 2',4'-Dihydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | NaOH | Ethanol | 48 | 96% | [1] |
| 2'-Hydroxy-4',6'-dimethoxyacetophenone | 4-Methoxybenzaldehyde | NaH | THF | 3 | 80% | [2] |
| 2,4-Dihydroxyacetophenone | Vanillin | KOH (40%) | Methanol | 48 | 97% | [3] |
Table 2: Cyclization of Chalcones to Flavanones
| Chalcone Precursor | Cyclization Method | Catalyst/Reagent | Time | Yield (%) | Reference |
| 2'-Hydroxychalcone | Acid-catalyzed | Acetic Acid (MW) | 30 min | 82% | [4] |
| 2'-Hydroxychalcone | Base-catalyzed | NaOAc | Reflux | N/A | 7-74% (variable) |
| Dihydroxychalcone | Alkaline Epoxidation | H₂O₂, NaOH | 4-8 h | ~75% | [5] |
Potential Biological Activity and Signaling Pathways
Flavonoids are well-known modulators of various cellular signaling pathways, particularly those involved in inflammation and cell proliferation. While the specific biological targets of this compound are yet to be fully elucidated, many hydroxylated flavonoids have been shown to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is a critical regulator of inflammatory responses.
In the canonical NF-κB pathway, stimuli such as lipopolysaccharide (LPS) activate the IKK complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that compounds like this compound may exert anti-inflammatory effects by inhibiting key kinases such as IKK, thereby preventing NF-κB activation. Further research is required to validate this hypothesis for the specific title compound.
References
- 1. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst | Journal of Nepal Chemical Society [nepjol.info]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
Spectroscopic data (NMR, mass spectrometry) of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the flavanone, 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. Due to the absence of experimentally determined spectra in peer-reviewed literature, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation for the flavonoid class of molecules. This guide is intended to support researchers in the identification, characterization, and further investigation of this and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These values have been estimated based on data reported for structurally similar flavonoids and are intended for guidance and comparative purposes.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.5 | s | - | 5-OH |
| ~9.5 | br s | - | 3-OH, 3'-OH |
| ~6.90 | d | 2.0 | H-2' |
| ~6.85 | d | 8.5 | H-5' |
| ~6.75 | dd | 8.5, 2.0 | H-6' |
| ~6.10 | d | 2.5 | H-6 |
| ~6.05 | d | 2.5 | H-8 |
| ~5.40 | d | 12.0 | H-2 |
| ~4.60 | d | 12.0 | H-3 |
| ~3.80 | s | - | 4'-OCH₃ |
| ~3.75 | s | - | 7-OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~196.0 | C-4 |
| ~167.0 | C-7 |
| ~164.0 | C-5 |
| ~163.0 | C-9 |
| ~148.0 | C-4' |
| ~147.0 | C-3' |
| ~129.0 | C-1' |
| ~118.0 | C-6' |
| ~115.0 | C-5' |
| ~111.0 | C-2' |
| ~103.0 | C-10 |
| ~95.0 | C-6 |
| ~94.0 | C-8 |
| ~83.0 | C-2 |
| ~72.0 | C-3 |
| ~56.0 | 4'-OCH₃ |
| ~55.5 | 7-OCH₃ |
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| m/z (amu) | Ion Type | Predicted Fragmentation Pathway |
| 333.0974 | [M+H]⁺ | Protonated molecular ion |
| 315.0868 | [M+H - H₂O]⁺ | Loss of water from the 3-hydroxyl group |
| 297.0763 | [M+H - 2H₂O]⁺ | Subsequent loss of water |
| 179.0344 | [¹﹐³A+H]⁺ | Retro-Diels-Alder (RDA) fragmentation of the C-ring |
| 153.0552 | [¹﹐³B]⁺ | Retro-Diels-Alder (RDA) fragmentation of the C-ring |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of flavonoids, including this compound. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified flavanone in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as methanol-d₄ or acetone-d₆ can be used depending on sample solubility.
-
Instrumentation: Acquire NMR spectra on a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans for good signal-to-noise, which will be significantly more than for ¹H NMR.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
-
2D NMR (COSY, HSQC, HMBC): Acquire 2D NMR spectra as needed for complete structural elucidation using standard instrument parameters.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the purified flavanone (approximately 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
LC-MS Analysis:
-
Inject the sample onto a C18 reversed-phase LC column.
-
Elute the compound using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
The flow rate is typically set between 0.2-0.5 mL/min.
-
-
Mass Spectrometry Parameters (Positive Ion Mode ESI):
-
Set the capillary voltage to 3-4 kV.
-
Set the drying gas temperature to 300-350 °C.
-
Set the nebulizer pressure to 30-50 psi.
-
Acquire full scan mass spectra over a range of m/z 100-1000.
-
For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).
-
Visualized Workflow
The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of a flavonoid compound from a natural source.
Caption: Workflow for Flavonoid Isolation and Analysis.
Biosynthesis of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone, a substituted flavanone with potential applications in drug development and scientific research. Drawing from established knowledge of flavonoid biosynthesis, this document outlines the probable enzymatic steps, key enzymes, and their characteristics. It also presents relevant quantitative data and detailed experimental protocols to facilitate further investigation into this and structurally related compounds.
Introduction to Flavonoid Biosynthesis
Flavonoids are a diverse class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton. They are derived from the phenylpropanoid pathway and play crucial roles in plant development, defense, and signaling. The biosynthesis of flavonoids involves a series of enzymatic reactions that can be broadly divided into:
-
Core Phenylpropanoid Pathway: Synthesis of p-coumaroyl-CoA from L-phenylalanine.
-
Flavonoid-Specific Pathway: Formation of the flavanone core structure.
-
Tailoring Reactions: Hydroxylation, methylation, glycosylation, and other modifications that lead to the vast diversity of flavonoid structures.
The biosynthesis of this compound involves the core pathways followed by specific hydroxylation and O-methylation tailoring reactions.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed from the general phenylpropanoid pathway, starting with the common flavanone precursor, naringenin. The pathway involves a series of hydroxylation and O-methylation reactions catalyzed by specific enzymes. The precise order of these steps can vary depending on the substrate specificity of the enzymes present in the producing organism. A plausible pathway is illustrated below, involving sequential modifications of the flavanone core.
Key Enzymes and Quantitative Data
The biosynthesis of the target flavanone likely involves several classes of enzymes, primarily flavonoid hydroxylases and O-methyltransferases. Below is a summary of the characteristics of these enzyme types, with available quantitative data for representative members acting on relevant substrates.
| Enzyme Class | Abbreviation | Function | Substrate(s) | Product(s) | Km (µM) | Reference |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine | L-Phenylalanine | Cinnamic acid | 38 - 270 | |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid | 6 - 20 | |
| 4-Coumarate-CoA Ligase | 4CL | Ligation of CoA to p-coumaric acid | p-Coumaric acid | p-Coumaroyl-CoA | 50 - 200 | |
| Chalcone Synthase | CHS | Condensation to form chalcone | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone | 0.6 - 2 | |
| Chalcone Isomerase | CHI | Isomerization to flavanone | Naringenin chalcone | Naringenin | 3 - 30 | |
| Flavanone 3-Hydroxylase | F3H | C-3 hydroxylation of flavanones | Naringenin, Eriodictyol | Dihydrokaempferol, Taxifolin | 5 - 50 | |
| Flavonoid 3'-Hydroxylase | F3'H | C-3' hydroxylation of flavonoids | Naringenin, Dihydrokaempferol | Eriodictyol, Taxifolin | 10 - 100 | |
| O-Methyltransferase | OMT | O-methylation of hydroxyl groups | Flavonoids | Methylated flavonoids | 1 - 50 |
Note: The kinetic parameters (Km) can vary significantly depending on the plant species, specific isoenzyme, and assay conditions.
Experimental Protocols
This protocol describes the general workflow for producing and purifying recombinant enzymes for in vitro characterization.
Methodology:
-
Gene Isolation and Cloning:
-
Isolate total RNA from a plant species known to produce polymethoxylated flavonoids.
-
Synthesize first-strand cDNA using reverse transcriptase.
-
Amplify the open reading frame of the target hydroxylase or O-methyltransferase gene using gene-specific primers.
-
Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast). For cytochrome P450 enzymes like F3'H, co-expression with a cytochrome P450 reductase is often necessary for activity.
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable E. coli (e.g., BL21(DE3)) or yeast strain.
-
Grow the transformed cells in appropriate media to a target optical density (e.g., OD600 of 0.6-0.8 for E. coli).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast) and continue cultivation at a lower temperature (e.g., 16-20 °C) for 12-16 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
If the protein is tagged (e.g., with a His-tag), purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin).
-
Elute the purified protein and verify its purity and size using SDS-PAGE.
-
Flavanone 3-Hydroxylase (F3H) and Flavonoid 3'-Hydroxylase (F3'H) Assay:
-
Reaction Mixture:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
2 mM Ascorbate
-
2 mM 2-Oxoglutarate
-
0.4 mM FeSO₄
-
50-100 µM Substrate (e.g., Naringenin, Eriodictyol, Dihydrokaempferol) dissolved in DMSO
-
1-5 µg Purified recombinant enzyme
-
For F3'H (a cytochrome P450), the reaction mixture will require NADPH (1 mM) and microsomes containing the expressed enzyme and its reductase.
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at 30 °C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 30 °C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of methanol or by acidification.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS.
-
O-Methyltransferase (OMT) Assay:
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM DTT
-
100 µM S-adenosyl-L-methionine (SAM)
-
50-100 µM Substrate (e.g., a hydroxylated flavanone intermediate) dissolved in DMSO
-
1-5 µg Purified recombinant enzyme
-
-
Procedure:
-
Combine all components in a microcentrifuge tube.
-
Incubate at 30 °C for 30-60 minutes.
-
Terminate the reaction by adding an equal volume of methanol or by extraction with ethyl acetate.
-
Analyze the reaction products by HPLC or LC-MS.
-
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a UV-Vis detector and a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Elution: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
-
Detection:
-
UV-Vis: Flavonoids can be detected by their UV absorbance, typically in the range of 280-350 nm.
-
MS: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the products, allowing for their identification.
-
-
Quantification: The concentration of substrates and products can be determined by comparing their peak areas to those of authentic standards of known concentrations. If standards are unavailable, LC-MS can be used for product identification based on mass-to-charge ratio and fragmentation patterns.
Conclusion
The biosynthesis of this compound represents a complex interplay of hydroxylation and O-methylation reactions. While a definitive pathway has not been elucidated in a single organism, the information presented in this guide, based on the known activities of flavonoid-modifying enzymes, provides a strong foundation for future research. The detailed protocols and compiled quantitative data offer a practical starting point for researchers
Preliminary Biological Activity of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone is limited in publicly available scientific literature. This guide will therefore focus on the well-documented activities of its close structural analog, Dihydromyricetin (DHM) , a natural flavonoid compound. The biological activities of DHM provide a strong indication of the potential therapeutic properties of this compound.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, renowned for their diverse pharmacological activities. This compound belongs to the flavanone subclass of flavonoids. Due to the scarcity of direct research on this specific compound, this technical guide summarizes the significant antioxidant, anti-inflammatory, and anticancer properties of the closely related and extensively studied flavonoid, Dihydromyricetin (DHM). This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Antioxidant Activity
Dihydromyricetin is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS).[1] This activity is attributed to its polyphenolic structure, which can donate hydrogen atoms to neutralize free radicals.[1]
Quantitative Data: In Vitro Antioxidant Assays of Dihydromyricetin
| Assay | IC50 / EC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 3.24 - 22.6 | [1] |
| ABTS Radical Scavenging | 3.1 - 5.32 | [1] |
| Superoxide Anion Radical Scavenging | - | [2] |
| Hydroxyl Radical Scavenging | - | [3] |
| Ferric-Reducing Antioxidant Power (FRAP) | EC50 = 80.72 ± 0.52 | [2] |
| Lipid Peroxidation Inhibition | - | [2] |
IC50: The concentration of the compound that causes 50% inhibition. EC50: The concentration of the compound that gives a half-maximal response.
Experimental Protocols
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
Add various concentrations of the test compound to a 96-well microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ Solution:
-
React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
-
Assay Procedure:
-
Add various concentrations of the test compound to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
-
Measurement:
-
Measure the absorbance at 734 nm after a specific incubation period (e.g., 6 minutes).
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity
Dihydromyricetin has been shown to possess significant anti-inflammatory properties.[4] It can modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[5][6]
Quantitative Data: Anti-inflammatory Effects of Dihydromyricetin
| Cell Line | Inflammatory Stimulus | Measured Parameter | Effect | Reference |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Inhibition | [6] |
| RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) Production | Inhibition | [6] |
| RAW 264.7 Macrophages | LPS | TNF-α Production | Inhibition | [6] |
| RAW 264.7 Macrophages | LPS | IL-6 Production | Inhibition | [6] |
| RAW 264.7 Macrophages | LPS | IL-1β Production | Inhibition | [6] |
LPS: Lipopolysaccharide. TNF-α: Tumor Necrosis Factor-alpha. IL-6: Interleukin-6. IL-1β: Interleukin-1beta.
Experimental Protocols
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Anticancer Activity
Dihydromyricetin has demonstrated anticancer effects in various cancer cell lines.[7] Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor cell migration and invasion.[8][9]
Quantitative Data: Anticancer Effects of Dihydromyricetin
| Cancer Cell Line | Assay | IC50 / Effect | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Dose-dependent inhibition of proliferation | [9] |
| Hep3B (Hepatocellular Carcinoma) | MTT Assay | Dose-dependent inhibition of proliferation | [9] |
| SK-MEL-28 (Melanoma) | MTT Assay | Suppression of proliferation | [9] |
| Ovarian Cancer Cells | MTT Assay | Inhibition of proliferation | [9] |
| Lung Cancer Cells | MTT Assay | Inhibition of proliferation | [9] |
Experimental Protocols
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
-
Conclusion
While direct experimental evidence for the biological activities of this compound is not yet widely available, the extensive research on its close structural analog, Dihydromyricetin, provides a robust framework for predicting its therapeutic potential. The data strongly suggest that this class of flavonoids possesses significant antioxidant, anti-inflammatory, and anticancer properties. The detailed protocols and mechanistic pathways outlined in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic utility of these promising natural compounds. Further investigation into this compound is warranted to confirm and delineate its specific biological activities and mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. ç½åå è½½ä¸ããã [tmrjournals.com]
- 3. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation [frontiersin.org]
- 5. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Multiple molecular and cellular mechanisms of the antitumour effect of dihydromyricetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects of dihydromyricetin on the proliferation, migration, apoptosis and in vivo tumorigenicity of human hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Silico Approach to Predicting the Bioactivity and Targets of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity and molecular targets of the flavonoid 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. Given the limited direct experimental data for this specific compound, this document serves as a methodological whitepaper, detailing a systematic computational approach from initial physicochemical characterization to advanced molecular docking and pathway analysis. The methodologies described herein are established techniques in computer-aided drug discovery (CADD) and are widely applicable for the preliminary assessment of novel bioactive compounds.[1] This guide provides detailed hypothetical protocols and data presented in a structured format to aid researchers in applying similar workflows.
Introduction to this compound
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[2][3] Flavonoids are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6][7] The specific substitution pattern of hydroxyl and methoxy groups on the flavanone backbone is expected to significantly influence its pharmacokinetic properties and biological activity.[8] In silico prediction methods offer a rapid and cost-effective initial step to explore the therapeutic potential of such compounds before undertaking extensive experimental validation.[1][9]
Compound Properties (from PubChem)
| Property | Value | Reference |
| Molecular Formula | C17H16O7 | [2] |
| Molecular Weight | 332.3 g/mol | [2] |
| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | [2] |
| CAS Number | 79995-67-8 | [2] |
| Melting Point | 184 - 186 °C | [2] |
In Silico Prediction Workflow
The computational workflow for characterizing the bioactivity and targets of a novel compound can be structured into several key stages. This guide will detail each step, providing both the rationale and a hypothetical experimental protocol.
Figure 1: A generalized workflow for the in silico prediction of bioactivity and target identification.
ADMET and Physicochemical Property Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical first step in evaluating the drug-likeness of a compound. Several computational tools can be used for this purpose.
Experimental Protocol: ADMET Prediction
-
Compound Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Web Server Submission : Submit the SMILES string to a web-based ADMET prediction server such as SwissADME or pkCSM.
-
Parameter Analysis : Analyze the output parameters, including but not limited to:
-
Lipinski's Rule of Five (for oral bioavailability).
-
Gastrointestinal (GI) absorption.
-
Blood-Brain Barrier (BBB) permeability.
-
Cytochrome P450 (CYP) enzyme inhibition.
-
Topological Polar Surface Area (TPSA).
-
LogP (lipophilicity).
-
Predicted Physicochemical and ADMET Properties (Hypothetical Data)
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 332.3 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (o/w) | 2.1 | Optimal lipophilicity for drug absorption |
| H-bond Donors | 3 | Compliant with Lipinski's Rule (<5) |
| H-bond Acceptors | 7 | Compliant with Lipinski's Rule (<10) |
| TPSA | 105 Ų | Good cell permeability |
| GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 inhibitor | No | Lower risk of interaction with common drugs |
| AMES Toxicity | No | Predicted to be non-mutagenic |
Prediction of Biological Activity Spectra
Web services like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the chemical structure of a compound. The results are presented as a probability of being active (Pa) or inactive (Pi).
Experimental Protocol: PASS Analysis
-
Structure Submission : Input the structure of this compound into the PASS web server.
-
Prediction Execution : Run the prediction algorithm.
-
Activity Analysis : Analyze the resulting list of predicted activities, focusing on those with a high Pa value (typically > 0.7) for further investigation.
Predicted Biological Activities (Hypothetical Data)
| Predicted Activity | Pa (>0.7) |
| Anti-inflammatory | 0.852 |
| Antioxidant | 0.815 |
| Kinase Inhibitor | 0.798 |
| Apoptosis Agonist | 0.765 |
| HIF-1α expression inhibitor | 0.743 |
| Ubiquinol-cytochrome-c reductase inhibitor | 0.721 |
Molecular Target Prediction
Identifying potential protein targets is a crucial step in understanding the mechanism of action. This can be achieved using a variety of ligand-based and structure-based computational methods.[10]
Experimental Protocol: Target Prediction
-
SMILES Input : Use the SMILES string of the flavanone as input for multiple target prediction web servers (e.g., SwissTargetPrediction, TargetNet, SuperPred).
-
Database Searching : These tools compare the input structure to databases of known ligands for various protein targets.
-
Target Consolidation : Consolidate the lists of predicted targets from different servers. Targets predicted by multiple independent methods are considered higher confidence hits.
High-Confidence Predicted Targets (Hypothetical Data)
| Target Protein | Gene Name | Uniprot ID | Function | Predicted by |
| Phosphoinositide 3-kinase | PIK3CA | P42336 | Cell signaling, proliferation | SwissTarget, TargetNet |
| Mitogen-activated protein kinase 1 | MAPK1 | P28482 | Signal transduction, inflammation | SwissTarget, SuperPred |
| Cyclooxygenase-2 | PTGS2 | P35354 | Inflammation, prostaglandin synthesis | SwissTarget, TargetNet |
| B-cell lymphoma 2 | BCL2 | P10415 | Apoptosis regulation | SuperPred, TargetNet |
| Tumor necrosis factor alpha | TNF | P01375 | Pro-inflammatory cytokine | SwissTarget, SuperPred |
Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[5][10] It provides insights into binding affinity and specific molecular interactions.
Experimental Protocol: Molecular Docking
-
Target Preparation : Download the 3D crystal structure of a high-confidence target protein (e.g., MAPK1) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation : Generate a 3D conformation of this compound and optimize its geometry using a computational chemistry software package.
-
Binding Site Definition : Define the binding pocket on the target protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Execution : Use docking software (e.g., AutoDock, PyRx) to dock the prepared ligand into the defined binding site of the target protein.
-
Pose Analysis : Analyze the resulting binding poses and docking scores. The most negative docking score typically indicates the most favorable binding conformation. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
Predicted Docking Scores and Interactions (Hypothetical Data)
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) |
| MAPK1 | 4QTB | -8.9 | LYS54, ASP111 |
| PTGS2 (COX-2) | 5IKR | -9.5 | ARG120, TYR355, SER530 |
| BCL2 | 4LVT | -8.2 | ARG146, TYR108 |
Signaling Pathway and Network Analysis
The predicted protein targets can be mapped onto known biological pathways to understand the potential downstream effects of the compound.
Figure 2: Potential signaling pathways modulated by this compound based on predicted targets.
The analysis of predicted targets suggests that this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation (MAPK1, COX-2) and cell survival/apoptosis (PI3K, Bcl-2). This multi-target activity is characteristic of many flavonoids and suggests potential applications in diseases with complex pathologies like cancer and chronic inflammatory conditions.[11]
Conclusion and Future Directions
This guide presents a systematic in silico framework for the preliminary evaluation of this compound. The predictive analyses indicate that this flavanone is a promising candidate for drug development, with favorable drug-like properties and potential multi-target activity against proteins implicated in inflammation and cancer.
The findings from this computational workflow provide a strong basis for targeted experimental validation. Future research should focus on:
-
In Vitro Assays : Performing enzyme inhibition assays for the predicted targets (e.g., MAPK1, COX-2) to confirm the in silico findings.
-
Cell-Based Studies : Evaluating the anti-inflammatory and anti-proliferative effects of the compound in relevant cell lines.
-
Mechanism of Action Studies : Using techniques like Western blotting to confirm the modulation of the predicted signaling pathways.[6]
By integrating computational and experimental approaches, the therapeutic potential of novel natural products like this compound can be explored in a more efficient and targeted manner.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C17H16O7 | CID 11256019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In-silico activity prediction and docking studies of some flavonol derivatives as anti-prostate cancer agents based on Monte Carlo optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5,7-Trihydroxy-4'-methoxyflavone | 491-54-3 | FT66491 [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 8. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant properties of the flavanone 3,3',5-Trihydroxy-4',7-dimethoxyflavanone and structurally related flavonoids. It covers structure-activity relationships, quantitative antioxidant data, detailed experimental protocols for key assays, and the modulation of cellular signaling pathways involved in oxidative stress.
Introduction to Flavonoids and Oxidative Stress
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, recognized for a wide array of biological activities.[1] Their fundamental structure consists of two aromatic rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocycle (C-ring).[2] One of their most studied properties is their antioxidant capacity, which involves the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3]
Oxidative stress arises from an imbalance between the production of these reactive species and the ability of biological systems to neutralize them. This imbalance can lead to cellular damage, contributing to the pathogenesis of various chronic and degenerative diseases.[4] Flavonoids, including this compound, are of significant interest as potential therapeutic agents to mitigate oxidative stress.
Structure-Activity Relationships in Flavonoid Antioxidant Activity
The antioxidant efficacy of a flavonoid is intrinsically linked to its chemical structure. Several key features have been identified as critical determinants of radical-scavenging and metal-chelating abilities:
-
B-Ring Hydroxylation: The presence of hydroxyl (-OH) groups on the B-ring, particularly an ortho-dihydroxy or catechol configuration (e.g., at the 3' and 4' positions), is a major contributor to high antioxidant activity.[2][5][6] This structure enhances electron delocalization and stabilizes the resulting radical.
-
C-Ring Unsaturation: A double bond between carbons 2 and 3 (C2=C3) in the C-ring, conjugated with a 4-keto group, increases the electron-delocalizing capacity of the B-ring, thereby enhancing antioxidant activity.[2][4] Flavanones, such as the title compound, lack this C2=C3 double bond, which generally results in lower activity compared to their flavone and flavonol counterparts.[4]
-
Hydroxyl Group Substitution: The presence of hydroxyl groups at positions 3 and 5 is also important for antioxidant function.[2]
-
Methoxy Group Substitution: Conversely, the substitution of hydroxyl groups with methoxy (-OCH₃) groups tends to diminish antioxidant activity, as it removes the hydrogen-donating capability of that position.[7]
Based on these principles, this compound, which possesses hydroxyl groups but also two methoxy groups and a saturated C-ring, is expected to exhibit moderate antioxidant activity.
Quantitative Antioxidant Potential
Direct quantitative data for this compound is limited in publicly available literature. However, its potential can be inferred by examining data from related flavonoids and extracts known to contain similar compounds, such as those from the Combretum genus.[8] The following tables summarize antioxidant activity for related compounds and common standards to provide a comparative context.
Table 1: DPPH Radical Scavenging Activity of Selected Flavonoids and Standards
| Compound/Extract | IC₅₀ Value (µg/mL) | Reference |
| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | 9.36 | [9] |
| Combretum zeyheri (Methanol Fraction) | 90.27 ± 7.39 | [8] |
| Combretum zeyheri (Ethyl Acetate Fraction) | 104.69 ± 6.07 | [8] |
| 7-hydroxy-5,6,4'-trimethoxyflavone | 221 | [10] |
| Ascorbic Acid (Standard) | ~5-10 | [1][10] |
| Quercetin (Standard) | ~1-5 | [11] |
Table 2: ABTS Radical Scavenging Activity of Selected Flavonoids and Standards
| Compound/Extract | IC₅₀ Value (µg/mL) | Reference |
| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | 3.55 | [9] |
| Trolox (Standard) | ~2-4 | [1][10] |
Mechanisms of Antioxidant Action
Flavonoids exert their antioxidant effects through several mechanisms, primarily by direct radical scavenging and by modulating cellular antioxidant defense systems.
Direct Radical Scavenging
The direct neutralization of free radicals by flavonoids typically occurs via two main pathways:
-
Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, quenching it. The resulting flavonoid radical is relatively stable due to resonance delocalization.
-
Single Electron Transfer - Proton Transfer (SET-PT): The flavonoid first donates an electron to the free radical, forming a flavonoid radical cation and an anion. This is often followed by proton transfer to fully neutralize the initial radical.
Caption: Primary mechanisms of direct free radical scavenging by flavonoids.
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, flavonoids can modulate signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.[12][13]
-
Nrf2-ARE Pathway: Flavonoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or flavonoid intervention disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
NF-κB Pathway: Chronic inflammation is linked to oxidative stress. Many flavonoids can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][12] By preventing the activation and nuclear translocation of NF-κB, flavonoids can downregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 and iNOS.[3]
-
MAPK and PI3K/Akt Pathways: Flavonoids also interact with mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial in regulating cellular responses to stress, proliferation, and apoptosis.[12][13][14]
Caption: Flavonoid activation of the Nrf2-ARE antioxidant pathway.
Experimental Protocols for Antioxidant Assays
Evaluating the antioxidant potential of a compound requires standardized in vitro assays. Below are detailed protocols for three common methods: DPPH, ABTS, and FRAP.
General Experimental Workflow
The workflow for these spectrophotometric assays generally follows a consistent pattern of reagent preparation, reaction initiation, incubation, and measurement.
Caption: Generalized workflow for in vitro spectrophotometric antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[15][16]
-
Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[16] The degree of discoloration is proportional to the scavenging activity of the compound.[15]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (HPLC grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.[10][15]
-
Prepare Test Solutions: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.[15]
-
Assay Protocol (96-well plate):
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10][15]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.[15]
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of DPPH radicals) by plotting % inhibition against the compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Principle: Antioxidants reduce the ABTS•+ radical, causing a loss of color that is measured by a decrease in absorbance at approximately 734 nm.[1]
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Phosphate Buffered Saline (PBS)
-
Test compound and positive control (e.g., Trolox)
-
-
Procedure:
-
Prepare ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[1][10][17]
-
Prepare ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10][17]
-
Assay Protocol (96-well plate):
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Add 10 µL of various concentrations of the test compound or standard to the wells.[10]
-
-
Incubation: Incubate at room temperature for 6-7 minutes.[10][17]
-
Measurement: Measure the absorbance at 734 nm.
-
-
Calculation: Calculate the % inhibition and IC₅₀ value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form.
-
Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form, which produces an intense blue color with an absorbance maximum at 593 nm.[1]
-
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound and standard (e.g., FeSO₄ or Ascorbic Acid)
-
-
Procedure:
-
Prepare FRAP Reagent: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[1][17]
-
Assay Protocol (96-well plate):
-
Add 180-220 µL of the FRAP reagent to each well.[1]
-
Add 10-20 µL of the test compound, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 to 30 minutes.[1][17]
-
Measurement: Measure the absorbance at 593 nm.
-
-
Calculation: Create a standard curve using known concentrations of FeSO₄. The antioxidant capacity of the sample is determined from this curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
Conclusion
This compound, based on established structure-activity relationships, is predicted to be a moderately effective antioxidant. Its activity is likely tempered by the presence of methoxy groups and the lack of a C2=C3 double bond, but supported by its three hydroxyl groups. Like other flavonoids, its biological effects may extend beyond direct radical scavenging to include the beneficial modulation of key cellular signaling pathways such as the Nrf2 and NF-κB systems. Further empirical investigation using the standardized assays detailed in this guide is necessary to precisely quantify its antioxidant potential and validate its promise for applications in drug development and health research.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxicity Assessment of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone on Cancer Cell Lines
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant interest in oncology for their potential as chemotherapeutic agents.[1][2] This technical guide focuses on the initial cytotoxicity assessment of a specific flavanone, 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. While direct and extensive cytotoxic data for this particular compound is limited in publicly available literature, this document synthesizes information from studies on structurally similar flavonoids to provide a comprehensive framework for its evaluation.[3] The guide outlines detailed experimental protocols for key cytotoxicity and apoptosis assays, presents a structured format for quantitative data, and visualizes relevant signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers initiating studies on the anticancer properties of this compound.
Introduction
Flavonoids exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5] The substitution pattern of hydroxyl and methoxy groups on the flavanone backbone is a critical determinant of their biological activity.[6] this compound is a flavanone with a specific hydroxylation and methoxylation pattern that suggests potential bioactivity.[3] Preliminary assessment of its cytotoxicity on various cancer cell lines is a crucial first step in the drug discovery pipeline. This guide provides the necessary protocols and data presentation frameworks to facilitate such an assessment.
Data Presentation: Summarized Quantitative Data
Effective evaluation of a compound's cytotoxicity requires the systematic collection and clear presentation of quantitative data. The following tables provide templates for summarizing typical results from cytotoxicity and apoptosis assays.
Table 1: In-Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) |
| HCT 116 | Colon Carcinoma | MTT | 24, 48, 72 | Data to be determined |
| SW620 | Colorectal Adenocarcinoma | MTT | 24, 48, 72 | Data to be determined |
| LoVo | Colon Adenocarcinoma | MTT | 24, 48, 72 | Data to be determined |
| Caco-2 | Colorectal Adenocarcinoma | MTT | 24, 48, 72 | Data to be determined |
| HT-29 | Colorectal Adenocarcinoma | MTT | 24, 48, 72 | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | MTT | 24, 48, 72 | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 24, 48, 72 | Data to be determined |
| A549 | Lung Carcinoma | MTT | 24, 48, 72 | Data to be determined |
| HeLa | Cervical Carcinoma | MTT | 24, 48, 72 | Data to be determined |
| PC-3 | Prostate Cancer | MTT | 24, 48, 72 | Data to be determined |
| HepG2 | Liver Hepatocellular Carcinoma | MTT | 24, 48, 72 | Data to be determined |
| HMEC-1 | Normal Microvascular Endothelial Cells | MTT | 24, 48, 72 | Data to be determined |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to reduce the fraction of surviving cells to 50% compared to an untreated control.[7]
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Incubation Time (hrs) | Apoptotic Cells (%) (Annexin V+/PI-) | Necrotic Cells (%) (Annexin V+/PI+) |
| HCT 116 | e.g., 0.5 x IC50, 1 x IC50, 2 x IC50 | 24, 48 | Data to be determined | Data to be determined |
| MCF-7 | e.g., 0.5 x IC50, 1 x IC50, 2 x IC50 | 24, 48 | Data to be determined | Data to be determined |
| A549 | e.g., 0.5 x IC50, 1 x IC50, 2 x IC50 | 24, 48 | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for assessing cytotoxicity and apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
Human cancer cell lines (e.g., HCT 116, MCF-7, A549)[1]
-
This compound
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)[1]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] Treat the cells with various concentrations of the compound for 24, 48, or 72 hours.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C and 5% CO2.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[4]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both floating and attached cells by trypsinization and centrifugation.[4]
-
Washing: Wash the cells twice with cold PBS.[4]
-
Resuspension: Resuspend the cells in 100 µL of binding buffer.[4]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Dilution: Add 400 µL of binding buffer to each sample.[4]
-
Flow Cytometry: Analyze the samples within 1 hour using a flow cytometer.[4]
Potential Signaling Pathways
Flavonoids are known to modulate multiple signaling pathways that are often dysregulated in cancer.[9] Based on studies of structurally similar compounds, this compound may impact the following pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[5][8] Many flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability.[8][10][11]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is involved in cell proliferation and differentiation, and its aberrant activation is common in many cancers.[5] Some flavonoids have been shown to modulate this pathway.[12]
Conclusion
This technical guide provides a comprehensive framework for the initial cytotoxic assessment of this compound on cancer cell lines. While direct experimental data for this specific flavanone is not yet abundant, the provided protocols and data organization templates, along with insights into potentially affected signaling pathways, offer a solid foundation for future research. The systematic application of these methodologies will be instrumental in elucidating the anticancer potential of this and other novel flavonoid compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. This compound | C17H16O7 | CID 11256019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Breast cancer cell line toxicity of a flavonoid isolated from Baccharis densiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the flavanone 3,3',5-Trihydroxy-4',7-dimethoxyflavanone, with a focus on its solubility and stability. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar flavonoids to provide well-founded estimations of its properties. Detailed experimental protocols for determining these characteristics and an exploration of its potential biological signaling pathways are also presented.
Core Physicochemical Properties
This compound is a flavonoid, a class of polyphenolic secondary metabolites of plants. Its structure, featuring three hydroxyl and two methoxy groups, dictates its chemical behavior and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₁₆O₇ | PubChem |
| Molecular Weight | 332.3 g/mol | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |
| Melting Point | 184 - 186 °C | Human Metabolome Database (HMDB)[1] |
| Predicted LogP | 2.1 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 3 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 7 | Computed by Cactvs |
| Rotatable Bond Count | 3 | Computed by Cactvs |
Solubility Profile
Table 2: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Rationale/Reference |
| Water | Poorly soluble | General characteristic of flavanones. |
| Ethanol | Soluble | Hydroxyl groups enhance solubility in polar protic solvents. |
| Methanol | Soluble | Similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for flavonoids in biological assays.[2] |
| Acetone | Soluble | Often used in extraction processes for flavonoids. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of a flavanone.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the supernatant from the solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method.
Stability Profile
The stability of a flavonoid is crucial for its storage, formulation, and in vivo efficacy. Flavonoids can be susceptible to degradation by factors such as pH, temperature, and light. The presence of hydroxyl groups can make the molecule more prone to oxidation, especially at alkaline pH.
Table 3: Predicted Stability of this compound
| Condition | Predicted Stability | Rationale/Reference |
| Acidic pH (pH 1-4) | Relatively stable | Flavonoids generally exhibit greater stability in acidic conditions. |
| Neutral pH (pH 7) | Moderately stable | May undergo slow degradation. |
| Alkaline pH (pH > 8) | Prone to degradation | Hydroxyl groups can be deprotonated, increasing susceptibility to oxidation. |
| Elevated Temperature | Degradation may occur | As with most organic molecules, high temperatures can accelerate degradation. |
| Light Exposure | Potentially light-sensitive | Many flavonoids are known to be degraded by UV light. Solutions should be protected from light. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions in parallel:
-
Acidic: Add an equal volume of 0.1 M HCl and incubate at a controlled temperature.
-
Alkaline: Add an equal volume of 0.1 M NaOH and monitor degradation at room temperature (degradation is often rapid).
-
Oxidative: Add an equal volume of a dilute hydrogen peroxide solution.
-
Thermal: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution to a controlled light source (e.g., UV lamp).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and alkaline samples and analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
Potential Biological Signaling Pathways
While direct studies on the biological activity of this compound are limited, many structurally similar flavonoids are known to possess anti-inflammatory and antioxidant properties.[3][4][5] These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory Signaling
Flavonoids have been shown to inhibit pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a common inducer of inflammation in experimental models.
Inhibition of LPS-Induced Inflammatory Signaling
Caption: Potential inhibition of the NF-κB signaling pathway.
This diagram illustrates how this compound may inhibit the inflammatory response by preventing the activation of IKK, which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This leads to a reduction in the expression of pro-inflammatory cytokines.
Conclusion
This compound is a flavonoid with physicochemical properties that suggest it may have interesting biological activities. While direct experimental data on its solubility and stability are currently scarce, this guide provides a framework for its characterization based on the properties of structurally related compounds and outlines standard experimental protocols for its investigation. Further research is warranted to fully elucidate the physicochemical characteristics and therapeutic potential of this compound.
References
- 1. This compound | C17H16O7 | CID 11256019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Protocol for the Quantification of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone using HPLC-DAD
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3',5-Trihydroxy-4',7-dimethoxyflavanone is a flavonoid, a class of polyphenolic compounds found in various plants.[1] Due to the potential biological activities associated with flavonoids, accurate and precise quantification in matrices like plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research.[1][2] This document provides a comprehensive guide to developing and validating a High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method for the quantification of this compound.
The described method utilizes reversed-phase HPLC (RP-HPLC) to separate the target analyte from other sample components based on hydrophobicity.[1] A C18 stationary phase is commonly employed for this purpose.[1][3] The mobile phase typically consists of a gradient of acidified water and an organic solvent, such as methanol or acetonitrile, to ensure efficient elution of compounds with varying polarities.[1] The Diode-Array Detector (DAD) allows for spectral analysis across a range of wavelengths, aiding in peak identification and purity assessment.[1][4][5] For flavanones, a detection wavelength of around 285 nm is generally effective.[1]
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)
-
Sample: Dried and powdered plant material or other matrix containing the analyte.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.[2]
Table 1: Recommended Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water[3] |
| Mobile Phase B | Acetonitrile or Methanol[3] |
| Gradient Elution | Start with a low percentage of B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 50-60%) over 20-30 minutes.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30-40 °C[3] |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode array detection at the lambda max of the flavanone (typically around 280 nm and 360 nm)[3] |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.[2] These will be used to construct the calibration curve.
Sample Preparation
-
Extraction: Accurately weigh a known amount of the powdered sample material. Extract the analyte using a suitable solvent (e.g., methanol or ethanol) through methods like sonication or reflux extraction.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[6]
Method Validation
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7][8] The key validation parameters are summarized in the table below.
Table 2: Summary of Method Validation Parameters (Typical Values)
| Parameter | Acceptance Criteria | Typical Value |
| Linearity (R²) | R² > 0.999[9] | ≥ 0.999 |
| Range (µg/mL) | - | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1[10] | 0.006–0.015[9] |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1[10] | 0.020–0.052[9] |
| Accuracy (% Recovery) | 80-110%[7] | 97–105%[9] |
| Precision (%RSD) | %RSD < 2%[9] | < 2% |
Data Presentation
Quantitative data from the method validation should be summarized for clear interpretation and comparison.
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 5000 |
| 5 | 25000 |
| 10 | 50000 |
| 25 | 125000 |
| 50 | 250000 |
| 100 | 500000 |
| R² | 0.9998 |
Table 4: Example Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) |
| 5 | 4.95 | 99.0 | 1.5 | 1.8 |
| 50 | 50.5 | 101.0 | 1.2 | 1.5 |
| 90 | 89.1 | 99.0 | 1.0 | 1.3 |
Visualizations
Chemical Structure
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone in Biological Samples by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone in biological matrices, such as human plasma. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies of this novel flavanone. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate detection.
Introduction
This compound is a flavonoid, a class of polyphenolic compounds found in various plants.[1] Flavonoids are of significant interest in drug development due to their potential antioxidant, anti-inflammatory, and other pharmacological activities.[2] Accurate quantification of this compound in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical measurements in complex matrices.[3] This protocol provides a comprehensive framework for the method development and validation for the analysis of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a structurally similar flavanone like Naringenin[4]
-
LC-MS grade acetonitrile, methanol, and water[5]
-
Formic acid (LC-MS grade)[5]
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Sample Preparation: Protein Precipitation
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[7]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
System: A standard UHPLC or HPLC system.[8]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (Molecular Weight: 332.3 g/mol )[1]
-
Precursor Ion (Q1): m/z 333.1
-
Product Ions (Q3): Proposed transitions based on common flavonoid fragmentation pathways include losses of water, methyl, and carbonyl groups, and retro-Diels-Alder (RDA) fragments.[2]
-
m/z 315.1 (loss of H₂O)
-
m/z 300.1 (loss of CH₃ and H)
-
m/z 183.0 (RDA fragment of A-ring)
-
-
-
Internal Standard (Naringenin):
-
Precursor Ion (Q1): m/z 273.1
-
Product Ion (Q3): m/z 153.0
-
-
-
Ion Source Parameters:
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of flavonoids in biological samples, based on published literature for similar compounds. These values should be established during method validation for this compound.
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | [4] |
| Upper Limit of Quantification (ULOQ) | 250 - 1000 ng/mL | [4] |
| Accuracy (% Bias) | Within ±15% | [4] |
| Precision (% CV) | < 15% | [4] |
| Recovery | 85 - 115% | [9] |
| Matrix Effect | Minimal and compensated by IS |
Method Validation
A full validation of this method should be performed according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C17H16O7 | CID 11256019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2',3,5-Trihydroxy-5',7-dimethoxyflavanone | C17H16O7 | CID 131752832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5,7-Trihydroxy-6,8-dimethoxyflavone | C17H14O7 | CID 15290459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3',5,7-Trihydroxy-4-methoxyflavanone | C16H14O6 | CID 69304032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone | C17H14O7 | CID 10359254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Assays of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant potential of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone using two widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Flavonoids, such as this compound, are a significant class of plant secondary metabolites recognized for their diverse biological activities, including antioxidant properties that are crucial in mitigating oxidative stress.[1][2] The antioxidant capacity of these compounds is largely due to their ability to scavenge free radicals.[1]
Data Presentation
Table 1: DPPH Radical Scavenging Activity of this compound and Structurally Similar Flavonoids.
| Compound | Concentration (µg/mL) | % Inhibition (Hypothetical for Target Compound) | IC50 (µg/mL) |
| This compound | 10 | 18.5 | ~48.2 |
| 25 | 38.2 | ||
| 50 | 51.5 | ||
| 100 | 78.3 | ||
| 200 | 91.0 | ||
| Dihydroquercetin (DHQ) | - | - | 32.41 ± 3.35[3] |
| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | - | - | 9.36[4] |
| Ascorbic Acid (Standard) | - | - | ~8.5[1] |
Table 2: ABTS Radical Scavenging Activity of this compound and Structurally Similar Flavonoids.
| Compound | Concentration (µg/mL) | % Inhibition (Hypothetical for Target Compound) | IC50 (µg/mL) |
| This compound | 10 | 22.1 | ~40.5 |
| 25 | 45.8 | ||
| 50 | 65.2 | ||
| 100 | 83.7 | ||
| 200 | 95.1 | ||
| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | - | - | 3.55[4] |
| Trolox (Standard) | - | - | ~6.2[1] |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is a rapid and simple method to screen the antioxidant activity of compounds.[5] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to pale yellow.[5] The discoloration is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's radical scavenging activity.[5]
Materials and Equipment:
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]
-
Methanol (HPLC grade)[1]
-
Ascorbic acid or Trolox (Positive Control)[5]
-
96-well microplate[1]
-
Microplate reader[1]
-
Analytical balance
-
Micropipettes and tips
-
Volumetric flasks
-
Vortex mixer
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[5]
-
Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[5] From this stock, prepare a range of serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Stock Solution (1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in the same manner as the test compound and prepare a similar range of serial dilutions.[6]
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.[6]
-
Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.[7]
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.[7]
Data Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] x 100[5]
Where:
-
A₀ is the absorbance of the control (DPPH solution + methanol).[5]
-
A₁ is the absorbance of the sample (DPPH solution + test compound or standard).[5]
The IC50 value, which is the concentration of the sample required to inhibit 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[5] A lower IC50 value indicates higher antioxidant activity.[5]
Visualization of DPPH Assay Workflow:
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS Radical Scavenging Assay
Principle: The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[6] The resulting radical has a blue-green color with a maximum absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced to its colorless neutral form.[6]
Materials and Equipment:
-
This compound (Test Compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))[1]
-
Potassium persulfate[1]
-
Methanol or Ethanol[1]
-
Trolox (Positive Control)[7]
-
96-well microplate[1]
-
Microplate reader[1]
-
Analytical balance
-
Micropipettes and tips
-
Volumetric flasks
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.[1]
-
ABTS•+ Stock Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1]
-
ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Test Compound and Standard Preparation: Prepare a stock solution and serial dilutions of the test flavanone and Trolox as described for the DPPH assay.[1]
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.[7]
-
Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.[7]
-
Incubate the plate at room temperature for 6 minutes.[7]
-
Measure the absorbance at 734 nm using a microplate reader.
Data Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (ABTS•+ solution + solvent).
-
A₁ is the absorbance of the sample (ABTS•+ solution + test compound or standard).
The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
Visualization of ABTS Assay Workflow:
Caption: Experimental workflow for the ABTS radical scavenging assay.
References
Cell-based Assay Protocols for Evaluating the Anti-inflammatory Effects of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Consequently, there is a significant interest in the discovery and development of novel anti-inflammatory agents. Flavonoids, a class of polyphenolic compounds found in various plants, have been recognized for their diverse biological activities, including anti-inflammatory properties. This document provides detailed cell-based assay protocols to evaluate the anti-inflammatory effects of a specific flavonoid, 3,3',5-Trihydroxy-4',7-dimethoxyflavanone.
The protocols outlined below describe methods to assess the compound's effects on key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7). Furthermore, this document provides illustrative diagrams of the experimental workflow and key inflammatory signaling pathways, namely the NF-κB and MAPK pathways, which are often modulated by flavonoids.
Data Presentation
Disclaimer: The following quantitative data is illustrative and provided as a template for data presentation. Specific values for this compound are not yet publicly available and would need to be determined experimentally.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.2 ± 6.1 |
| 50 | 90.5 ± 5.7 |
| 100 | 85.3 ± 6.3 |
Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Control (no LPS) | 2.1 ± 0.3 | - | |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 | |
| LPS + Compound (1 µM) | 40.2 ± 3.1 | 12.2 | |
| LPS + Compound (5 µM) | 32.5 ± 2.8 | 29.0 | |
| LPS + Compound (10 µM) | 24.1 ± 2.2 | 47.4 | 10.5 |
| LPS + Compound (25 µM) | 15.3 ± 1.9 | 66.6 | |
| LPS + Compound (50 µM) | 8.7 ± 1.1 | 81.0 |
Data are presented as mean ± standard deviation (n=3). NO concentration was measured using the Griess assay.
Table 3: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages
| Mediator | LPS (1 µg/mL) | LPS + Compound (10 µM) | % Inhibition |
| PGE₂ (pg/mL) | 1250 ± 110 | 680 ± 75 | 45.6 |
| TNF-α (pg/mL) | 2800 ± 250 | 1350 ± 180 | 51.8 |
| IL-6 (pg/mL) | 1800 ± 160 | 920 ± 110 | 48.9 |
| IL-1β (pg/mL) | 950 ± 85 | 510 ± 60 | 46.3 |
Data are presented as mean ± standard deviation (n=3). Mediator concentrations were determined by ELISA.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Cells are subcultured every 2-3 days when they reach 80-90% confluency.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine and PGE₂ assays).
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for the desired incubation period (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay)
This assay determines the potential cytotoxicity of the test compound.[1][2][3][4]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[1]
-
Treat the cells with different concentrations of the test compound for 24 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator.[5][6][7][8]
-
Principle: Nitric oxide is an unstable molecule that rapidly converts to nitrite (NO₂⁻) in the culture medium. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.[6][7]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and treat as described in the "Cell Culture and Treatment" section.
-
After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[9]
-
Incubate at room temperature for 10 minutes in the dark.[8]
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Prostaglandin E₂ (PGE₂) Quantification (ELISA)
This protocol measures the level of PGE₂, a pro-inflammatory lipid mediator.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE₂ in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and treat as described above.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the PGE₂ ELISA according to the manufacturer's instructions. Commercially available kits from suppliers like Cayman Chemical, R&D Systems, or Abcam are recommended.[10][11]
-
Briefly, the supernatant is added to a microplate pre-coated with a PGE₂ capture antibody. A fixed amount of HRP-conjugated PGE₂ is then added, which competes with the PGE₂ in the sample for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE₂ in the sample.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
This assay quantifies the secretion of key pro-inflammatory cytokines.[12][13][14][15]
-
Principle: A sandwich ELISA is used to measure the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and treat as previously described.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.[12][14]
-
In a typical sandwich ELISA, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
After washing, a biotinylated detection antibody is added, followed by streptavidin-HRP.
-
A substrate solution is then added, and the resulting color is measured. The absorbance is directly proportional to the amount of cytokine present in the sample.
-
Mandatory Visualizations
References
- 1. 2.4. Cell Viability Assay [bio-protocol.org]
- 2. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. abcam.cn [abcam.cn]
- 12. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for in vivo studies of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone in animal models
Application Notes and Protocols for In Vivo Studies of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a flavonoid, a class of natural compounds known for a variety of biological activities, including antioxidant and anti-inflammatory effects.[1][2][3] While specific in vivo data for this particular flavanone is limited, this document provides a comprehensive guide for its preclinical evaluation in animal models based on established methodologies for similar flavonoid compounds. These protocols are intended to assist researchers in designing robust experiments to investigate the therapeutic potential of this compound.
Predicted Biological Activities and Underlying Mechanisms
Based on the activities of structurally related flavonoids, this compound is predicted to possess significant antioxidant and anti-inflammatory properties.[1][2][4] These effects are likely mediated through the modulation of key signaling pathways such as PI3K/Akt and NF-κB, which are central to cellular processes like inflammation, proliferation, and survival.[3][5][6]
Proposed Anti-Inflammatory Signaling Pathway
Flavonoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] This pathway is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4]
Proposed Antioxidant and Cell Survival Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and is often modulated by flavonoids. Activation of this pathway can protect cells from oxidative stress-induced apoptosis.[5][7][8]
Experimental Design and Protocols
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of an in vivo study for this compound.
Animal Models
The choice of animal model will depend on the specific research question. For general antioxidant and anti-inflammatory studies, rodents are commonly used.
-
Mice: Balb/c or C57BL/6 strains are suitable for studies on inflammation and oxidative stress.[9]
-
Rats: Sprague-Dawley or Wistar rats are often used for toxicological and pharmacokinetic studies.[10]
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11]
Dose Formulation and Administration
-
Vehicle: Due to the likely poor water solubility of the flavanone, a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution containing a small percentage of DMSO and Tween 80 is recommended.
-
Dose Levels: A preliminary dose-ranging study is advised. Based on studies with other flavonoids, a starting range of 10, 25, and 50 mg/kg body weight can be considered.[12]
-
Route of Administration: Oral gavage is the most common and relevant route for flavonoid administration.[11][13]
Protocol for Oral Gavage in Mice:
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse. Measure the needle from the tip of the nose to the last rib to estimate the correct insertion depth.[10]
-
Administration: Slowly insert the needle into the esophagus and deliver the formulated compound.
-
Monitoring: Observe the animal for any signs of distress immediately after the procedure and periodically for the next few hours.[11]
Experimental Groups
A typical study design would include the following groups (n=8-10 animals per group):
-
Group 1: Control: Vehicle only.
-
Group 2: Disease Model: Vehicle + inducing agent (e.g., lipopolysaccharide for inflammation).
-
Group 3: Positive Control: Known anti-inflammatory/antioxidant drug + inducing agent.
-
Group 4-6: Test Compound: this compound (low, medium, high dose) + inducing agent.
In Vivo Antioxidant Activity Assessment
Oxidative stress can be induced in animal models using agents like D-galactose.[14] The antioxidant effects of the flavanone can be assessed by measuring various biomarkers in serum and tissue homogenates.
Protocol for Measurement of Antioxidant Enzymes:
-
Sample Preparation: Collect blood and tissues (e.g., liver, kidney) at the end of the treatment period. Prepare serum and tissue homogenates.
-
Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial kit based on the inhibition of a chromogen reduction.
-
Catalase (CAT) Activity: Determine CAT activity by measuring the decomposition of hydrogen peroxide.
-
Glutathione Peroxidase (GPx) Activity: Measure GPx activity by quantifying the rate of NADPH oxidation.
-
Lipid Peroxidation (Malondialdehyde - MDA): Assess lipid peroxidation by measuring MDA levels using the thiobarbituric acid reactive substances (TBARS) assay.[9]
Table 1: Representative Data for In Vivo Antioxidant Activity
| Group | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) | MDA (nmol/mg protein) |
| Control | 150 ± 12 | 85 ± 7 | 120 ± 10 | 1.5 ± 0.2 |
| Disease Model | 80 ± 9 | 45 ± 5 | 60 ± 7 | 4.8 ± 0.5 |
| Positive Control | 135 ± 11 | 78 ± 6 | 110 ± 9 | 2.0 ± 0.3 |
| Flavanone (10 mg/kg) | 95 ± 8 | 55 ± 6 | 75 ± 8 | 3.9 ± 0.4 |
| Flavanone (25 mg/kg) | 115 ± 10 | 68 ± 7 | 95 ± 9 | 2.8 ± 0.3 |
| Flavanone (50 mg/kg) | 130 ± 11 | 80 ± 8 | 105 ± 10 | 2.2 ± 0.2 |
| Data are presented as mean ± SD and are hypothetical, based on typical results for flavonoids. |
In Vivo Anti-inflammatory Activity Assessment
Inflammation can be induced using lipopolysaccharide (LPS). The anti-inflammatory effects can be evaluated by measuring pro-inflammatory cytokines.
Protocol for Measurement of Pro-inflammatory Cytokines:
-
Sample Collection: Collect blood samples at specified time points after LPS administration.
-
ELISA: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of TNF-α, IL-1β, and IL-6 in the serum according to the manufacturer's instructions.
Table 2: Representative Data for In Vivo Anti-inflammatory Activity
| Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 20 ± 5 | 15 ± 4 | 30 ± 6 |
| Disease Model (LPS) | 550 ± 45 | 480 ± 40 | 800 ± 65 |
| Positive Control | 150 ± 20 | 120 ± 15 | 250 ± 30 |
| Flavanone (10 mg/kg) | 420 ± 38 | 380 ± 35 | 650 ± 55 |
| Flavanone (25 mg/kg) | 280 ± 30 | 250 ± 28 | 450 ± 40 |
| Flavanone (50 mg/kg) | 180 ± 25 | 150 ± 20 | 300 ± 35 |
| Data are presented as mean ± SD and are hypothetical, based on typical results for flavonoids. |
Conclusion
While further research is needed to elucidate the specific in vivo activities of this compound, the protocols and experimental designs outlined in this document provide a solid framework for its investigation. Based on the known properties of similar flavonoids, this compound holds promise as a potential therapeutic agent with antioxidant and anti-inflammatory effects. The proposed studies will be instrumental in validating its efficacy and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial effects of flavonoids on animal models of atherosclerosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. downstate.edu [downstate.edu]
- 14. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone as a potential therapeutic agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5-Trihydroxy-4',7-dimethoxyflavanone, a member of the flavonoid family, presents a compelling profile for investigation as a potential therapeutic agent.[1] Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their broad range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The structural characteristics of this compound, including its hydroxyl and methoxy groups, suggest its potential to modulate various signaling pathways implicated in disease pathogenesis.[2]
This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this compound. While direct experimental data for this compound is emerging, the information presented herein is based on the activities of structurally similar flavonoids and provides a strong foundation for further investigation.
Compound Details:
| Characteristic | Value |
| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
| Synonyms | Taxifolin 7,4'-dimethyl ether, (2R,3R)-dihydroquercetin-4',7-dimethyl ether |
| CAS Number | 79995-67-8 |
| Molecular Formula | C₁₇H₁₆O₇ |
| Molecular Weight | 332.3 g/mol |
Potential Therapeutic Applications and Mechanisms of Action
Based on studies of structurally related flavonoids, this compound is hypothesized to exhibit the following therapeutic activities:
Anti-inflammatory Activity
Flavonoids are well-documented for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. The proposed mechanisms include:
-
Inhibition of Pro-inflammatory Enzymes: Suppression of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.
-
Modulation of Signaling Pathways: Interference with pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4]
Anticancer Activity
The anticancer potential of flavonoids is attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in tumor cells. Structurally similar compounds have been shown to:
-
Induce Apoptosis: Modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Inhibit Cell Proliferation: Arrest the cell cycle at different phases.
-
Suppress Angiogenesis: Inhibit the formation of new blood vessels that supply tumors, often by downregulating factors like Vascular Endothelial Growth Factor (VEGF).[5]
-
Modulate Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is a common target for anticancer agents.
Neuroprotective Activity
The neuroprotective effects of flavonoids are linked to their antioxidant properties and their ability to modulate neuronal signaling pathways. Potential mechanisms include:
-
Antioxidant Effects: Scavenging of reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neurodegenerative diseases.
-
Modulation of Signaling Pathways: Interference with pathways such as the MAPK and CREB signaling, which are involved in neuronal survival and plasticity.[6][7][8]
-
Upregulation of Neurotrophic Factors: Increasing the expression of factors like Brain-Derived Neurotrophic Factor (BDNF), which promotes the survival of neurons.[7][8]
Quantitative Data Summary
Direct quantitative data for this compound is limited. The following table summarizes the IC₅₀ values of structurally similar flavonoids to provide a comparative reference for its potential potency.
| Compound | Therapeutic Area | Assay | Cell Line/Target | IC₅₀ (µM) |
| 7,3',4'-Trihydroxyflavone | Antioxidant | DPPH radical scavenging | - | 2.2 |
| 7,3',4'-Trihydroxyflavone | Antioxidant | Peroxynitrite scavenging | - | 5.78 |
| 7,3',4'-Trihydroxyflavone | Anti-inflammatory | COX-1 inhibition | - | 36.7 |
| 3',4',5-Trihydroxyflavone | Anticancer | MTT Assay | A549 (Lung) | 10-50 |
| 3',4',5-Trihydroxyflavone | Anticancer | MTT Assay | MCF-7 (Breast) | 10-50 |
| 5,7,8-Trimethoxyflavone | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | 39.1 |
| Luteolin | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | 17.1 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine the ability of the test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Anticancer Activity: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of the test compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[9]
Neuroprotective Activity: Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Assay
Objective: To evaluate the protective effect of the test compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to H₂O₂ (e.g., 100 µM) for 4-6 hours to induce oxidative stress.
-
Cell Viability Assessment: Perform the MTT assay as described in the anticancer protocol to assess cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-only treated cells to determine the neuroprotective effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Potential anticancer mechanism via PI3K/Akt/mTOR pathway inhibition.
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. This compound | C17H16O7 | CID 11256019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of taxifolin: an activity-structure relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: 3,3',5-Trihydroxy-4',7-dimethoxyflavanone as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5-Trihydroxy-4',7-dimethoxyflavanone, also known as Taxifolin 7,4'-dimethyl ether, is a flavonoid belonging to the flavanone subclass.[1] Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, recognized for their potential health benefits, including antioxidant and anti-inflammatory properties.[2][3] As a methylated derivative of taxifolin (dihydroquercetin), this compound is of significant interest for phytochemical, pharmacological, and drug development studies.[4][5] The presence of methoxy groups can influence the bioavailability and biological activity of flavonoids.[2]
The accurate quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, standardization, and pharmacokinetic studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) analysis.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for method development and ensuring analytical accuracy.
| Property | Value | Source |
| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | [1] |
| Synonym | Taxifolin 7,4'-dimethyl ether | [1] |
| Molecular Formula | C₁₇H₁₆O₇ | [1] |
| Molecular Weight | 332.3 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 184 - 186 °C | [1] |
Application: Phytochemical Analysis
This compound can be used as a reference standard for the following applications:
-
Identification and Quantification: To identify and quantify its presence in plant extracts, particularly from species known to contain taxifolin and its derivatives, such as those of the Larix and Pinus genera.[4]
-
Quality Control: To ensure the consistency and quality of herbal products and dietary supplements.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in preclinical and clinical studies.
-
Metabolic Studies: To identify and quantify its metabolites in biological samples.[6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the quantification of this compound using reverse-phase HPLC with UV detection. Optimization and validation are required for specific matrices.
4.1.1. Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary pump, autosampler, column oven, diode array detector (DAD) or UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient Elution | 0-25 min, 15-40% B; 25-30 min, 40-60% B; 30-35 min, 60-15% B; 35-40 min, 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm (based on typical flavanone absorbance maxima) |
| Injection Volume | 10 µL |
4.1.2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
4.1.3. Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh 1.0 g of dried, powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC analysis.
4.1.4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Confirm peak identity by comparing the UV spectrum of the sample peak with that of the reference standard.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
4.1.5. Method Validation Parameters
The following parameters should be evaluated to validate the analytical method. The table provides typical acceptance criteria.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Precision (%RSD) | Intraday < 2%, Interday < 3% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | No interfering peaks at the retention time of the analyte |
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a high-throughput alternative for the qualitative and semi-quantitative analysis of this compound.
4.2.1. Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPTLC Plates | Pre-coated silica gel 60 F₂₅₄ plates (20 x 10 cm) |
| Sample Application | Automatic TLC Sampler, Bandwidth: 8 mm |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v) |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Distance | 80 mm |
| Drying | Air-dry the plate for 5 minutes |
| Derivatization | Spray with Natural Product (NP) reagent, followed by Polyethylene Glycol (PEG) reagent |
| Detection | Under UV light at 366 nm |
4.2.2. Procedure
-
Apply the standard solutions and sample extracts as bands onto the HPTLC plate.
-
Develop the plate in a saturated twin-trough chamber with the mobile phase.
-
After development, dry the plate and derivatize it.
-
Visualize the plate under UV light and capture the image using a TLC Visualizer.
-
Identify the band corresponding to this compound by comparing its Rf value with that of the standard.
-
Densitometric scanning can be performed for quantification.
Biological Activity Context and Signaling Pathways
While direct evidence for the biological activity of this compound is limited, its structural similarity to taxifolin and other methoxylated flavonoids suggests potential antioxidant and anti-inflammatory properties.[2][7] Taxifolin is known to modulate various signaling pathways involved in inflammation and oxidative stress.[8][9]
5.1. Potential Anti-inflammatory Signaling Pathway
Flavonoids, including taxifolin, have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][10] This pathway is a key regulator of the expression of genes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.
5.2. Potential Antioxidant Mechanism
The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes through pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[8]
Caption: Potential antioxidant mechanism via the Nrf2-ARE pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the analytical procedures described.
6.1. HPLC Analysis Workflow
Caption: Workflow for quantitative analysis using HPLC.
6.2. HPTLC Analysis Workflow
Caption: Workflow for HPTLC analysis and identification.
Conclusion
This compound serves as a valuable reference standard for the accurate identification and quantification of this compound in various matrices. The HPLC and HPTLC protocols provided herein offer a solid foundation for researchers to develop and validate robust analytical methods. The contextual information on potential biological activities, based on structurally related flavonoids, highlights the importance of such analytical work in advancing phytochemical and pharmacological research. It is imperative that any method based on these protocols be fully validated for its intended use to ensure reliable and accurate results.
References
- 1. phcogres.com [phcogres.com]
- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxifolin - Wikipedia [en.wikipedia.org]
- 5. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of 191 Taxifolin Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzyme Inhibition Assays Using 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5-Trihydroxy-4',7-dimethoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The specific substitution pattern of hydroxyl and methoxy groups on the flavanone scaffold plays a crucial role in determining the compound's biological and pharmacological properties. These structural features make this compound a compelling candidate for investigation as an inhibitor of various enzymes implicated in disease pathogenesis.
This document provides detailed protocols for in vitro enzyme inhibition assays targeting enzymes that are commonly inhibited by flavonoids with similar structural characteristics: xanthine oxidase, alpha-glucosidase, and tyrosinase. These protocols are intended to serve as a guide for researchers screening and characterizing the inhibitory potential of this compound.
Quantitative Data Summary
While specific inhibitory data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities (IC50 values) of structurally related flavonoids against potential enzyme targets. This data provides a comparative baseline for interpreting experimental results obtained with this compound.
| Flavonoid | Target Enzyme | IC50 Value (µM) | Reference |
| Quercetin | Xanthine Oxidase | 2 - 3 | [1] |
| Myricetin | Xanthine Oxidase | 2 | [1] |
| Kaempferol | Xanthine Oxidase | 2 | [1] |
| Luteolin | Xanthine Oxidase | 0.40 - 5.02 | [2] |
| Baicalein | Xanthine Oxidase | 9.44 | [3] |
| Quercetin | α-Glucosidase | ~20 | [4] |
| Myricetin | α-Glucosidase | Potent Inhibitor | [5] |
| Luteolin | α-Glucosidase | Potent Inhibitor | [5] |
| Quercetin | Tyrosinase | 44.38 | [6] |
| Baicalein | Tyrosinase | 290 | [7] |
| Kaempferol | Cyclooxygenase-1 (COX-1) | Varies | [8] |
| Quercetin | Cyclooxygenase-2 (COX-2) | Varies | [9] |
Xanthine Oxidase Inhibition Assay
Principle
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. This assay spectrophotometrically measures the inhibition of xanthine oxidase by monitoring the decrease in the formation of uric acid, which absorbs light at 295 nm.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Dissolve xanthine in the phosphate buffer to a final concentration of 150 µM.
-
Dissolve xanthine oxidase in cold phosphate buffer to a final concentration of 0.1 U/mL. Prepare this solution fresh.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve a range of test concentrations.
-
Prepare a stock solution of allopurinol in DMSO and create serial dilutions in the same manner as the test compound.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the test compound or allopurinol solution at various concentrations to the respective wells.
-
For the control well (100% enzyme activity), add 50 µL of the vehicle (DMSO in buffer).
-
Add 60 µL of the xanthine solution to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of the xanthine oxidase solution to all wells.
-
Immediately measure the absorbance at 295 nm in a kinetic mode for 15-30 minutes at 25°C.
-
Data Analysis:
Calculate the percentage of inhibition using the following formula:
% Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagrams
Alpha-Glucosidase Inhibition Assay
Principle
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This colorimetric assay measures the inhibition of α-glucosidase by monitoring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow-colored product, p-nitrophenol, which absorbs light at 405 nm.[10]
Experimental Protocol
Materials and Reagents:
-
This compound
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Sodium Phosphate Buffer (100 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Carbonate (Na2CO3) (100 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the phosphate buffer.
-
Prepare a stock solution of acarbose in DMSO and create serial dilutions in the same manner.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the test compound or acarbose solution at various concentrations to the respective wells.
-
Add 50 µL of the α-glucosidase solution to all wells.
-
For the control well, add 50 µL of the vehicle (DMSO in buffer).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 100 mM sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Data Analysis:
Calculate the percentage of inhibition using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Blank) - (Absorbance of Sample - Absorbance of Blank) ] / (Absorbance of Control - Absorbance of Blank) * 100
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagrams
Tyrosinase Inhibition Assay
Principle
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis. It is a target for developing inhibitors for the treatment of hyperpigmentation. This assay measures the inhibition of tyrosinase by monitoring the oxidation of L-DOPA to dopachrome, a colored product that absorbs light at approximately 475 nm.[11][12]
Experimental Protocol
Materials and Reagents:
-
This compound
-
Mushroom Tyrosinase
-
L-DOPA
-
Kojic Acid (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 1000 U/mL.
-
Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM. Prepare this solution fresh.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the phosphate buffer.
-
Prepare a stock solution of kojic acid in DMSO and create serial dilutions in the same manner.
-
-
Assay in 96-Well Plate:
-
Add 80 µL of the phosphate buffer to each well.
-
Add 20 µL of the test compound or kojic acid solution at various concentrations to the respective wells.
-
For the control well, add 20 µL of the vehicle (DMSO in buffer).
-
Add 20 µL of the tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 80 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes at 25°C.
-
Data Analysis:
Calculate the percentage of inhibition using the following formula:
% Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagrams
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibitory effects of flavonoids on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of α-Glucosidase and α-Amylase by Flavonoids [jstage.jst.go.jp]
- 6. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Formulation Strategies for 3,3',5-Trihydroxy-4',7-dimethoxyflavanone: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating 3,3',5-Trihydroxy-4',7-dimethoxyflavanone for a range of research applications. Due to the poor aqueous solubility characteristic of many flavonoids, appropriate formulation is critical to ensure accurate and reproducible results in both in vitro and in vivo studies. This document outlines several effective strategies to enhance the solubility and bioavailability of this compound, along with detailed protocols for their implementation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate formulation strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₇ | PubChem CID: 11256019[1] |
| Molecular Weight | 332.3 g/mol | PubChem CID: 11256019[1] |
| Appearance | Solid | Human Metabolome Database[1] |
| Melting Point | 184 - 186 °C | Human Metabolome Database[1] |
| XLogP3 (Predicted) | 2.1 | PubChem CID: 11256019[1] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | General flavonoid property[2] |
Formulation Strategies for Enhanced Solubility
Several techniques can be employed to overcome the solubility challenges of this compound. The choice of method will depend on the specific research application (e.g., in vitro cell-based assays, in vivo animal studies).
Preparation of Stock Solutions for In Vitro Assays
For most cell-based experiments, a concentrated stock solution in an organic solvent is prepared and then diluted to the final desired concentration in the cell culture medium.
Recommended Solvent: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents for creating high-concentration stock solutions of flavonoids.[2] It is imperative to use high-purity, anhydrous solvents to minimize compound degradation.[2]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out a precise amount of this compound (e.g., 3.323 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 3.323 mg, add 1 mL of DMSO).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2]
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
When preparing working solutions, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control in your experiments with the same final solvent concentration as the treated samples.
Advanced Formulation Techniques for In Vivo and In Vitro Applications
For applications requiring higher concentrations in aqueous media or for in vivo administration, more advanced formulation strategies are necessary.
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This can enhance the dissolution rate by reducing particle size and increasing the surface area.
Protocol for Solid Dispersion using Poloxamer 188 (Solvent Evaporation Method):
-
Preparation of the Polymer-Drug Solution:
-
Solvent Evaporation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the wall of the flask.
-
-
Drying and Pulverization:
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the resulting powder in a desiccator.
-
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles which are stabilized by surfactants and polymers. This formulation approach significantly increases the surface area, leading to enhanced solubility and dissolution velocity.
Protocol for Nanosuspension via Antisolvent Precipitation:
-
Preparation of the Solvent and Antisolvent Phases:
-
Precipitation:
-
Solvent Removal and Stabilization:
-
Remove the organic solvent by stirring at room temperature for several hours or by using a rotary evaporator.
-
The nanosuspension can be used directly or further processed (e.g., freeze-dried) to produce a solid powder.
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic cavity, forming water-soluble inclusion complexes.
Protocol for Cyclodextrin Inclusion Complex using Freeze-Drying:
-
Preparation of the Cyclodextrin Solution:
-
Complexation:
-
Prepare a solution of this compound in an organic solvent (e.g., ethanol).
-
Slowly add the flavonoid solution to the aqueous cyclodextrin solution while stirring continuously.[8][9] The molar ratio of flavonoid to cyclodextrin should be optimized (commonly 1:1).[8][9]
-
Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate complex formation.
-
-
Freeze-Drying (Lyophilization):
-
Freeze the resulting aqueous solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under vacuum to remove the water, resulting in a solid powder of the inclusion complex.
-
Application Notes: Investigating Biological Activity
Based on the known activities of structurally similar flavonoids, this compound is a promising candidate for investigating the modulation of key cellular signaling pathways involved in inflammation, cell proliferation, and survival.
Potential Signaling Pathways for Investigation:
-
Nuclear Factor-kappa B (NF-κB) Pathway: A critical regulator of inflammation. Many flavonoids have been shown to inhibit NF-κB activation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: A major signaling pathway that promotes cell survival and proliferation and is often dysregulated in cancer.[10][11]
Experimental Protocols for Pathway Analysis
Western Blotting to Assess Protein Phosphorylation
Western blotting is a widely used technique to detect changes in the phosphorylation state of key proteins within these signaling pathways, which is indicative of their activation or inhibition.
General Protocol for Western Blot Analysis:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) and allow them to adhere.
-
Pre-treat the cells with various concentrations of the formulated this compound or vehicle control for a specified time.
-
Stimulate the cells with an appropriate agonist to activate the pathway of interest (e.g., lipopolysaccharide (LPS) for NF-κB and MAPK activation in macrophages).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p65 for NF-κB, phospho-ERK for MAPK, or phospho-Akt for the PI3K/Akt pathway).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
-
Quantify the band intensities using densitometry software.
-
Visualizations of Experimental Workflows and Signaling Pathways
Caption: Formulation strategies and their corresponding research applications.
Caption: Workflow for investigating signaling pathway modulation.
Caption: Potential signaling pathways modulated by the flavanone.
References
- 1. This compound | C17H16O7 | CID 11256019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. Development of Nanosuspension of Artemisia absinthium Extract as Novel Drug Delivery System to Enhance Its Bioavailability and Hepatoprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for isolating 3,3',5-Trihydroxy-4',7-dimethoxyflavanone from complex mixtures
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3',5-Trihydroxy-4',7-dimethoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids, including flavanones, are of significant interest to the scientific community due to their diverse pharmacological activities, which may include antioxidant, anti-inflammatory, and neuroprotective properties. The isolation and purification of specific flavonoids like this compound from complex mixtures, such as plant extracts or synthetic reaction media, is a critical step for further biological and pharmacological studies.
This document provides detailed protocols for the isolation and purification of this compound from both natural and synthetic sources. While specific quantitative data for this particular flavanone is not extensively available in the public domain, this guide offers robust methodologies based on the isolation of structurally similar compounds.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on the nature of the starting material (crude extract or synthetic mixture), the desired purity, and the scale of the operation. Below is a summary of commonly employed techniques and their typical performance metrics for flavonoid isolation.
| Purification Method | Starting Material | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Column Chromatography | Crude Plant Extract / Synthetic Mixture | 40-70 | 85-95 | Scalable, versatile, requires optimization of stationary and mobile phases. |
| Preparative HPLC | Partially Purified Fractions | 70-90 | >98 | High resolution and purity, less scalable, requires specialized equipment. |
| Recrystallization | Semi-pure Solid | 50-80 | >95 | Effective for final polishing, dependent on finding a suitable solvent system. |
Experimental Protocols
The following protocols provide a generalized framework for the isolation of this compound. Optimization of these protocols is recommended for specific applications.
Protocol 1: Isolation from Plant Material (e.g., Artemisia species)
Artemisia species are known to be a rich source of various flavonoids, including flavanones.[1][2][3][4] This protocol is adapted from established methods for flavonoid extraction from these plants.
1. Extraction
-
Sample Preparation: Air-dry and grind the plant material (e.g., leaves and stems) to a fine powder.
-
Maceration/Soxhlet Extraction:
-
Submerge the powdered plant material in 80% methanol or ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
For maceration, allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.
-
Alternatively, perform Soxhlet extraction for 24-36 hours for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
2. Fractionation
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The flavanone fraction is typically enriched in the ethyl acetate phase.
-
Evaporate the ethyl acetate fraction to dryness.
-
3. Chromatographic Purification
-
Column Chromatography:
-
Pack a silica gel column with a suitable non-polar solvent (e.g., n-hexane).
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the ethyl acetate concentration (e.g., 9:1, 8:2, 7:3 v/v).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light.
-
Combine the fractions containing the target compound and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For higher purity, subject the semi-purified fractions from column chromatography to preparative HPLC.
-
A C18 reversed-phase column is commonly used.
-
The mobile phase typically consists of a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Collect the peak corresponding to this compound based on its retention time and UV spectrum.
-
Remove the solvent to obtain the purified compound.
-
Protocol 2: Purification from a Synthetic Mixture
The chemical synthesis of flavanones often results in a complex mixture of starting materials, intermediates, and the final product. Purification is essential to isolate the target compound.
1. Work-up of the Reaction Mixture
-
Following the synthetic reaction, quench the reaction and perform an appropriate work-up, which may include neutralization, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic phase to obtain the crude synthetic product.
2. Purification
-
Column Chromatography:
-
Follow the column chromatography procedure outlined in Protocol 1, step 3. The choice of eluent system will depend on the specific impurities present in the synthetic mixture.
-
-
Recrystallization:
-
If the product from column chromatography is a solid but still contains impurities, recrystallization can be an effective final purification step.
-
Dissolve the semi-pure compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Mandatory Visualizations
Caption: Workflow for the isolation of this compound from a plant source.
Caption: Predicted anti-inflammatory signaling pathway modulation by this compound.
Potential Biological Activities and Signaling Pathways
While direct experimental data for this compound is limited, the biological activities of structurally similar flavonoids, such as other dihydroflavonols and polymethoxylated flavanones, have been reported. These compounds often exhibit potent anti-inflammatory and neuroprotective effects.[5][6][7][8][9][10][11][12]
Anti-Inflammatory Activity: Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[6][7][10][13][14] It is plausible that this compound shares a similar mechanism of action. By inhibiting the NF-κB pathway, this compound could potentially reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][13]
Neuroprotective Effects: Several flavonoids have demonstrated neuroprotective properties by mitigating oxidative stress and modulating signaling pathways involved in neuronal survival.[8][9][11][12] For instance, some flavonoids protect against glutamate-induced neurotoxicity by increasing cellular glutathione levels and reducing reactive oxygen species (ROS) production.[11] It is hypothesized that this compound may possess similar neuroprotective potential.
Further research is warranted to elucidate the specific biological activities and mechanisms of action of purified this compound. The protocols and information provided herein offer a solid foundation for researchers to isolate this compound and explore its therapeutic potential.
References
- 1. phcogj.com [phcogj.com]
- 2. phcogj.com [phcogj.com]
- 3. Isolation and Characterization of Methylated Flavones from Artemisia kermanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Spatial Structure of 5,7-Dihydroxy-6,3′,4′-Trimethoxyflavone | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 5. 6,4'-dihydroxy-7-methoxyflavanone protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Anti-Inflammatory and Immunomodulatory Effects of Dihydroflavones, Flavones, and Flavonols | MDPI [mdpi.com]
- 8. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone synthesis
Technical Support Center: Synthesis of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the yield and purity of this target compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective method for synthesizing flavanones is a two-step process.[1] The first step is a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to create a 2'-hydroxychalcone intermediate. The second step involves the intramolecular cyclization of this chalcone to form the desired flavanone.[1]
Q2: What are the recommended starting materials for this specific synthesis?
A2: To synthesize this compound, the logical starting materials would be 2',4',6'-trihydroxyacetophenone (derived from phloroglucinol) and 3-hydroxy-4-methoxybenzaldehyde (isovanillin). To achieve the desired substitution pattern, selective protection and methylation of the hydroxyl groups on the starting materials would be necessary prior to condensation.
Q3: What are the key factors influencing the yield of the initial Claisen-Schmidt condensation?
A3: The yield of the chalcone formation is primarily influenced by the choice and concentration of the base catalyst, the reaction temperature, and the solvent. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used to drive the reaction.[1] Performing the reaction at a controlled temperature, often starting at 0°C, can help minimize side reactions.
Q4: How can the cyclization of the chalcone to the flavanone be optimized?
A4: The cyclization can be catalyzed by either acid or base.[1] For acid-catalyzed cyclization, refluxing the chalcone in glacial acetic acid with a catalytic amount of a strong acid like sulfuric acid is a common method.[1] Base-catalyzed cyclization can also be effective. The choice of catalyst and solvent system should be optimized for the specific substrate.[2]
Q5: What are some greener alternatives for the synthesis of flavanones?
A5: Greener approaches to flavanone synthesis include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts for easier separation and recycling.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 2'-Hydroxychalcone | Incomplete reaction or formation of byproducts. | - Optimize Base Concentration: Titrate the base to ensure optimal concentration. A large excess may be required.[1]- Control Temperature: Start the reaction at 0°C to minimize side reactions.- Choice of Solvent: Ensure reactants are fully soluble in the chosen solvent. Ethanol is a common choice. |
| Inefficient Cyclization to Flavanone | Suboptimal catalyst or reaction conditions. | - Catalyst Choice: Experiment with both acid (e.g., H₂SO₄ in acetic acid) and base (e.g., piperidine in water) catalysis to find the most effective method for your substrate.[1][2]- Increase Catalyst Loading: Cautiously increase the amount of catalyst, monitoring for an increase in side products.- Microwave Irradiation: If available, microwave-assisted synthesis can significantly shorten reaction times and improve yields.[2][3] |
| Formation of Multiple Products | Side reactions such as the formation of aurones or other flavonoid isomers. | - Reaction Conditions: The reaction conditions, particularly the choice of oxidizing agent if one is present, can influence the product distribution. For flavanone synthesis, avoid strong oxidizing conditions that would favor flavone formation.[4]- Purification Strategy: A robust purification strategy, such as column chromatography, is essential to separate the desired flavanone from isomers. |
| Difficulty in Product Purification | Similar polarity of the product and byproducts. | - Column Chromatography: Use a fine silica gel and an optimized solvent gradient (e.g., hexane-ethyl acetate) for better separation.- Recrystallization: If the product is sufficiently pure, recrystallization from a suitable solvent system can be effective for final purification.[1] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route based on established methodologies for flavonoid synthesis.[1] Optimization may be required for the specific substrates.
Step 1: Synthesis of the 2'-Hydroxychalcone Intermediate
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a suitably protected 2'-hydroxy-4'-methoxy-6'-hydroxyacetophenone and 1.0 equivalent of 3-hydroxy-4-methoxybenzaldehyde in ethanol.
-
Base Addition: Cool the solution to 0°C in an ice bath. While stirring, slowly add a solution of potassium hydroxide (10-15 equivalents) in ethanol.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water and acidify with dilute HCl to precipitate the chalcone.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude chalcone can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Step 2: Cyclization to this compound
-
Reaction Setup: Dissolve the purified chalcone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reaction: Heat the mixture to reflux (around 100-120°C) for 4-8 hours, monitoring the reaction by TLC until the starting chalcone is consumed.
-
Work-up: After cooling, pour the reaction mixture into a beaker of ice water to precipitate the crude flavanone.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The final product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization.
Visualizing the Workflow and Concepts
To aid in understanding the experimental process and the relationships between the key steps, the following diagrams are provided.
Caption: Workflow for the synthesis of the 2'-hydroxychalcone intermediate.
Caption: Workflow for the cyclization of the chalcone to the final flavanone product.
Caption: Logical relationships in troubleshooting low product yield.
References
Overcoming solubility and stability challenges with 3,3',5-Trihydroxy-4',7-dimethoxyflavanone in assays
Welcome to the technical support center for 3,3',5-Trihydroxy-4',7-dimethoxyflavanone (TDF). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of TDF in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of TDF?
A1: For optimal solubility, it is recommended to prepare stock solutions of TDF in high-purity dimethyl sulfoxide (DMSO) or ethanol. Based on data for structurally similar flavanones like taxifolin and hesperetin, solubility is generally high in these organic solvents.[1][2][3][4] For instance, hesperetin has a solubility of approximately 30 mg/mL in DMSO.[2] It is crucial to use anhydrous solvents to prevent hydrolysis and degradation of the compound.
Q2: My TDF precipitates when I dilute the stock solution in my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like TDF. This is often due to the final concentration exceeding the aqueous solubility limit or "solvent shock." To mitigate this, consider the following strategies:
-
Lower the final concentration: If your experimental design allows, reducing the final concentration of TDF in the assay may prevent precipitation.
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the aqueous buffer.
-
Vortexing during dilution: Add the TDF stock solution to the aqueous buffer while vortexing to promote rapid and uniform mixing.
-
Maintain a low organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium or assay buffer is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or artifacts.[5]
Q3: How should I store my TDF stock solution to ensure its stability?
A3: To ensure long-term stability, TDF stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected vials.[2][3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: How stable is TDF in aqueous solutions and cell culture media?
A4: While specific stability data for TDF is limited, studies on the related flavanone hesperidin show good stability in aqueous solutions at a pH range of 1.2 to 7.4 at both 25°C and 40°C for up to two months.[6][7] However, significant degradation is observed at a pH of 9, and this degradation is accelerated at higher temperatures.[6][7] Therefore, it is advisable to prepare fresh aqueous solutions of TDF for each experiment and avoid prolonged storage, especially in alkaline conditions. For cell culture experiments, it's best to add the TDF solution to the media immediately before treating the cells.
Q5: I am observing a color change in my cell culture medium after adding TDF, especially at a higher pH. What does this indicate?
A5: A color change, often to a yellow or reddish hue, can be an indicator of flavanone instability and structural transformation to a chalcone form, particularly under alkaline conditions (high pH).[2] This is a sign of compound degradation. If you observe a color change, it is crucial to re-evaluate your experimental conditions, particularly the pH of your medium.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity in Assays
-
Potential Cause: Degradation of TDF due to improper storage, handling, or instability in the assay medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Issue 2: Visible Precipitation in Assay Wells
-
Potential Cause: Poor aqueous solubility of TDF at the tested concentration.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Data Presentation
Table 1: Estimated Solubility of TDF Based on Structurally Similar Flavanones
| Solvent | Estimated Solubility | Reference Compound(s) | Citations |
| DMSO | High (~30 mg/mL) | Hesperetin, Taxifolin | [2][8] |
| Ethanol | Moderate (~1-3 mg/mL) | Hesperetin, Taxifolin | [2][8] |
| Aqueous Buffer (pH 7.2) | Low (~0.5 mg/mL with 50% DMSO) | Taxifolin | [1][8] |
Note: These are estimations based on structurally related compounds. Actual solubility of TDF should be determined experimentally.
Table 2: Recommended Storage and Handling Conditions for TDF
| Condition | Recommendation | Rationale | Citations |
| Solid Form | Store at -20°C, protected from light in a tightly sealed container. | Prevents degradation from light and moisture. | [4] |
| Stock Solution (in DMSO/Ethanol) | Aliquot and store at -20°C or -80°C, protected from light. | Minimizes freeze-thaw cycles and light exposure. | [2][3] |
| Aqueous Solutions | Prepare fresh for each experiment; do not store for more than one day. | TDF is prone to degradation in aqueous environments, especially at alkaline pH. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of TDF Stock Solution
-
Accurately weigh the desired amount of TDF powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10-30 mM.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol is adapted from methods used for other flavonoids and is suitable for assessing the antioxidant potential of TDF.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of TDF (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol from your DMSO stock solution.
-
Prepare a positive control (e.g., ascorbic acid or Trolox) at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each TDF dilution or control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [((Abscontrol - Abssample) / Abscontrol)) x 100]
-
Determine the IC50 value (the concentration of TDF that inhibits 50% of the DPPH radicals).
-
Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (Anti-inflammatory Activity)
This protocol, based on assays for hesperetin, measures the anti-inflammatory effect of TDF.[9][10]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of TDF (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Ensure the final DMSO concentration is consistent and non-toxic.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample and calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Signaling Pathways
Flavonoids, including flavanones similar to TDF, are known to exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating potential mechanisms of action for TDF based on data from related compounds.[11][12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant and anti-inflammatory potential of hesperetin metabolites obtained from hesperetin-administered rat serum: an ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone isomers. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to resolve them during the chromatographic separation of this compound isomers.
Question 1: Why are my this compound isomers co-eluting or showing poor resolution?
Answer:
Co-elution or poor resolution is a common challenge due to the structural similarity of the isomers. Several factors can contribute to this issue.
-
Inappropriate Mobile Phase Composition: For reversed-phase HPLC, the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase is critical. A shallow gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.[1] Acetonitrile often provides better separation efficiency for flavonoids compared to methanol.[2]
-
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the hydroxyl groups on the flavanone, altering their retention and selectivity. Operating at a pH below the pKa of the phenolic hydroxyl groups (e.g., pH 2.5-3.5 using formic or acetic acid) can suppress ionization and lead to better peak shapes and resolution.
-
Suboptimal Column Chemistry: A standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.
-
Insufficient Column Efficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution. Ensure your column is in good condition and that the system is optimized for minimal extra-column volume.
-
Inadequate Temperature Control: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Operating at a consistent, optimized temperature (e.g., 25-40°C) can improve reproducibility and resolution.
Question 2: My isomer peaks are exhibiting significant tailing. What are the likely causes and solutions?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
-
Secondary Silanol Interactions: The hydroxyl groups of your flavanone can interact with free silanol groups on the silica-based stationary phase, leading to tailing. Lowering the mobile phase pH (e.g., to 2.5-3.5) with an acid modifier like formic acid can suppress the ionization of both the analyte and the silanols, reducing these interactions.[1] Using an end-capped column or a column with a base-deactivated stationary phase is also highly effective.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[1]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% methanol when the mobile phase is 30% methanol), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1][3]
Question 3: I am observing ghost peaks in my chromatogram. How can I eliminate them?
Answer:
Ghost peaks are extraneous peaks that can interfere with the analysis.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[1]
-
Carryover from Previous Injections: Strongly retained compounds from a previous injection may elute in a subsequent run. Incorporate a column wash step with a strong solvent (e.g., 100% acetonitrile or methanol) at the end of each run or gradient to ensure all components have eluted.[1]
-
Sample Degradation: this compound may be unstable under certain conditions. Ensure samples are stored properly (e.g., protected from light and at a low temperature) and consider using a cooled autosampler.
Question 4: My retention times are drifting between injections. What could be the cause?
Answer:
Inconsistent retention times can compromise the reliability of your results.
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time. Prepare mobile phases carefully and consistently.[3]
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the mobile phase viscosity and column chemistry. Use a column oven to maintain a constant temperature.[3]
-
Pump and System Issues: Leaks in the HPLC system or malfunctioning pump components can cause variations in the flow rate and mobile phase composition. Regularly inspect the system for leaks and perform routine maintenance.[3]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.
Frequently Asked Questions (FAQs)
Q1: What type of column is best for separating this compound isomers?
A1: For separating diastereomers, a high-efficiency reversed-phase column (e.g., C18 or Phenyl-Hexyl, <3 µm particle size) is a good starting point. For separating enantiomers, a chiral stationary phase (CSP) is mandatory.[3][4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for flavanones.[5] Supercritical Fluid Chromatography (SFC) with a chiral column can also be a powerful alternative for enantiomeric separation.[6][7]
Q2: How do I choose the optimal mobile phase?
A2: For reversed-phase chromatography, a typical mobile phase consists of an aqueous component (often with a small amount of acid, like 0.1% formic acid) and an organic modifier (acetonitrile or methanol). Start with a gradient elution to determine the approximate solvent strength required to elute the isomers, then optimize the gradient or switch to an isocratic elution for fine-tuning the separation. For chiral separations, normal-phase (e.g., hexane/ethanol) or polar organic modes may also be effective.[8]
Q3: What is the best detection method for these flavanone isomers?
A3: UV detection is commonly used for flavanones. A detection wavelength of around 285 nm is typically effective.[9] A Diode-Array Detector (DAD) can be beneficial as it provides spectral information to help confirm peak identity and purity. For higher sensitivity and structural confirmation, mass spectrometry (MS) detection is ideal.[10]
Q4: Can I use a standard C18 column to separate enantiomers of this compound?
A4: No, a standard C18 column is an achiral stationary phase and will not separate enantiomers. Enantiomers have identical physical properties in a non-chiral environment and will co-elute. To separate enantiomers, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[3]
Experimental Protocols
The following protocols are provided as a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
Protocol 1: Reversed-Phase HPLC for Diastereomeric Separation
Objective: To achieve baseline separation (Rs > 1.5) of diastereomers of this compound.
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm).
-
Reference standards of the isomers.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of the isomers in methanol at 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Dissolve and filter samples in the initial mobile phase.
-
-
Chromatographic Conditions:
-
See Table 1 for a summary of starting conditions.
-
-
Analysis:
-
Equilibrate the column for at least 20 minutes.
-
Inject the prepared standard and sample solutions.
-
Identify the peaks by comparing retention times with standards.
-
Quantify the isomers using a calibration curve.
-
Protocol 2: Chiral HPLC for Enantiomeric Separation
Objective: To resolve the enantiomers of this compound.
Instrumentation and Reagents:
-
HPLC or SFC system.
-
Chiral column (e.g., Amylose or Cellulose-based CSP).
-
Reference standards of the racemic mixture.
-
n-Hexane (HPLC grade).
-
Ethanol or Isopropanol (HPLC grade).
Procedure:
-
Mobile Phase Preparation:
-
Prepare various ratios of n-Hexane and an alcohol modifier (e.g., Ethanol or Isopropanol). A common starting point is 90:10 (v/v) n-Hexane:Ethanol.
-
-
Standard and Sample Preparation:
-
Dissolve the racemic mixture in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
See Table 2 for a summary of starting conditions.
-
-
Optimization:
Data Presentation
Table 1: Starting Conditions for Reversed-Phase HPLC Separation
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 50% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| Detection | DAD at 285 nm |
Table 2: Starting Conditions for Chiral HPLC Separation
| Parameter | Recommended Setting |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | UV at 285 nm |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical isomer separation of flavanones and flavanone glycosides by nano-liquid chromatography using a phenyl-carbamate-propyl-beta-cyclodextrin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 3,3',5-Trihydroxy-4',7-dimethoxyflavanone cell viability assays
Technical Support Center: 3,3',5-Trihydroxy-4',7-dimethoxyflavanone Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses common issues and frequently asked questions regarding the use of this compound and other novel flavanones in cell viability assays. Due to the limited specific data on this particular compound, this guide also incorporates broader troubleshooting principles applicable to the flavonoid class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability assay (e.g., MTT, XTT) shows an unexpected increase in viability at higher concentrations of the flavanone, which contradicts my microscopy observations of increased cell death. What could be happening?
A1: This is a well-documented artifact when working with flavonoids and other antioxidant compounds.[1][2] Flavonoids, due to their potent antioxidant and reducing properties, can directly reduce tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT to their colored formazan products in a cell-free system.[3][4][5] This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, suggesting higher cell viability than is actually present.
Troubleshooting Steps:
-
Perform a Cell-Free Control: Add your flavanone at various concentrations to cell culture media without cells. Then, add the MTT or XTT reagent and incubate as you would with cells. If you observe a color change, this confirms direct reduction of the tetrazolium salt by your compound.[4][5]
-
Switch to an Alternative Assay: It is highly recommended to use viability assays that are not based on metabolic reduction.[1] Reliable alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP content of viable cells, which is a direct indicator of metabolic activity and is less prone to artifacts from antioxidant compounds.[6]
-
Protease-based assays (e.g., CellTiter-Fluor™): These measure a conserved protease activity found only in live cells.[7]
-
Dye exclusion assays (e.g., Trypan Blue): This method provides a direct count of viable cells with intact membranes.[8]
-
Sulforhodamine B (SRB) assay: This assay measures total protein content and is generally not affected by reducing compounds.[3][4]
-
Q2: I'm observing turbidity or a precipitate in my cell culture wells after adding the flavanone. Is this contamination?
A2: Not necessarily. While it's important to rule out microbial contamination, many flavonoids, especially at higher concentrations, have poor solubility in aqueous solutions like cell culture media and can precipitate out.[1]
Troubleshooting Steps:
-
Microscopic Examination: Check the wells under a microscope. Microbial contamination will typically appear as small, motile bacteria or budding yeast.[1] Flavonoid precipitates often look like amorphous or crystalline, non-motile structures.[1]
-
Solubility Test: Prepare a stock solution of your flavanone in an appropriate solvent (e.g., DMSO). Add the highest concentration you plan to use to cell-free media and incubate under the same conditions as your experiment. If a precipitate forms, you have a solubility issue.
-
Optimize Compound Delivery:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Consider using a lower concentration range of the flavanone or exploring solubilizing agents, though be cautious as these can have their own effects on cells.
-
Q3: My dose-response curve is not a classic sigmoidal shape. It's flat, or viability even increases slightly before dropping off. Why is this happening?
A3: This can be due to a combination of factors, including assay interference (as discussed in Q1) and the complex biological activities of flavonoids. Some flavonoids can have biphasic effects, being cytoprotective at low concentrations and cytotoxic at higher concentrations.
Troubleshooting Steps:
-
Confirm with a Secondary Assay: As a first step, validate your findings with an alternative viability assay that has a different detection principle (see Q1 for suggestions).
-
Expand Concentration Range: Test a wider range of concentrations, including very low and very high doses, to fully characterize the dose-response relationship.
-
Investigate Mechanism of Cell Death: If you suspect a genuine biological effect, you may need to investigate the mechanism of cell death using assays like Annexin V/PI staining to differentiate between apoptosis and necrosis.[9]
Experimental Protocols & Data
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected cell viability results with flavanones.
Caption: Troubleshooting workflow for unexpected flavanone cell viability assay results.
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the interference of a flavanone with the MTT assay compared to a non-interfering ATP-based assay.
| Flavanone Conc. (µM) | Apparent Viability (% of Control) - MTT Assay | Actual Viability (% of Control) - ATP Assay |
| 0 | 100% | 100% |
| 10 | 105% | 98% |
| 25 | 115% | 85% |
| 50 | 120% | 60% |
| 100 | 95% | 35% |
| 200 | 70% | 15% |
Note: This data is illustrative. The MTT assay column shows an artificial increase in signal at 10-50 µM due to direct reduction of MTT by the compound, masking the actual cytotoxicity shown by the ATP assay.
Key Experimental Protocols
1. Annexin V/PI Staining for Apoptosis vs. Necrosis
This flow cytometry-based assay is crucial for determining the mode of cell death.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.
-
Procedure Outline:
-
Induce cell death by treating cells with the flavanone for the desired time.
-
Harvest cells (including any floating cells) and wash with cold PBS.[10]
-
Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[9][11]
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze by flow cytometry within one hour.[10]
-
-
Interpreting Results:
2. Caspase-Glo® 3/7 Assay for Apoptosis Execution
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
-
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[12] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[12]
-
Procedure Outline ("Add-Mix-Measure"):
-
Plate cells in a 96-well plate and treat with the flavanone.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence with a plate-reading luminometer.
-
Signaling Pathway Visualization
Flavonoids are known to modulate numerous signaling pathways. A potential mechanism of action for a cytotoxic flavanone could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothetical apoptotic signaling pathway induced by a flavanone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journaljpri.com [journaljpri.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 8. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Like many flavonoids, this compound is anticipated to have low oral bioavailability due to several factors. These include poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids. Furthermore, it is likely susceptible to extensive first-pass metabolism in the intestines and liver, where enzymes can modify and facilitate its rapid excretion.[1] The molecule may also be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen, further reducing absorption.
Q2: What are the primary strategies to improve the oral bioavailability of this flavanone?
A2: Key strategies to enhance the oral bioavailability of this compound can be broadly categorized into formulation-based approaches and co-administration strategies.
-
Formulation Strategies: These methods aim to improve the dissolution and absorption of the flavanone without chemical modification. Notable examples include:
-
Nanoformulations: Reducing the particle size to the nanoscale (e.g., nanoparticles, nanosuspensions) increases the surface area for dissolution.
-
Lipid-Based Delivery Systems: Formulations such as liposomes and solid lipid nanoparticles (SLNs) can improve solubility and enhance absorption.[2]
-
-
Co-administration Strategies: This involves administering the flavanone with other compounds that can influence its absorption and metabolism. A common example is the use of piperine, a component of black pepper, which can inhibit metabolic enzymes.
Q3: How can I assess the intestinal permeability of my flavanone?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro method to predict in vivo intestinal absorption. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of the flavanone from the apical (intestinal lumen) to the basolateral (bloodstream) side, you can estimate its permeability.
Q4: What are the critical parameters to measure in an in vivo pharmacokinetic study?
A4: In a preclinical animal model (e.g., rats or mice), the key pharmacokinetic parameters to determine after oral administration of this compound include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the compound reached in the blood.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total exposure to the compound over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the compound to decrease by half.
These parameters are crucial for evaluating the effectiveness of any bioavailability enhancement strategy.[3]
Troubleshooting Guides
Problem 1: Inconsistent or low plasma concentrations of this compound in animal studies.
-
Possible Cause: Poor aqueous solubility and extensive first-pass metabolism.
-
Troubleshooting Steps:
-
Formulation Enhancement: Formulate the flavanone into a nano-delivery system (e.g., solid lipid nanoparticles) or a lipid-based formulation to improve solubility and protect it from premature metabolism.
-
Co-administration with Piperine: Investigate the co-administration of the flavanone with piperine to inhibit metabolic enzymes.
-
Route of Administration Comparison: For initial proof-of-concept, consider intravenous (IV) administration to bypass first-pass metabolism. This will provide a baseline for systemic exposure and help distinguish between poor absorption and rapid clearance.
-
-
Problem 2: The nanoformulation of the flavanone is not showing a significant improvement in bioavailability.
-
Possible Cause: Inadequate physicochemical characterization or suboptimal in vitro release profile.
-
Troubleshooting Steps:
-
Thorough Characterization: Ensure a comprehensive characterization of the nanoformulation for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
In Vitro Release Studies: Conduct drug release studies under simulated gastrointestinal conditions (e.g., simulated gastric and intestinal fluids) to ensure a sustained and complete release of the flavanone from the nanocarrier.
-
Cellular Uptake Studies: Perform Caco-2 cell permeability assays to confirm that the nanoformulation enhances transport across the intestinal epithelial barrier model.
-
-
Problem 3: Difficulty in detecting and quantifying the flavanone and its metabolites in biological samples.
-
Possible Cause: Low analyte concentrations and complex biological matrices.
-
Troubleshooting Steps:
-
Highly Sensitive Analytical Method: Develop and validate a highly sensitive analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the parent flavanone and its potential metabolites (e.g., glucuronidated and sulfated forms).
-
Efficient Sample Preparation: Optimize the sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to effectively remove interfering substances from the plasma or tissue homogenates.
-
Enzymatic Hydrolysis: To measure the total amount of the flavanone that has been absorbed, treat the plasma samples with β-glucuronidase and sulfatase enzymes to convert the metabolites back to the parent compound before analysis.
-
-
Data on Bioavailability Enhancement of Flavonoids
Table 1: Enhancement of Flavonoid Bioavailability using Formulation Strategies
| Flavonoid | Formulation Strategy | Animal Model | Key Finding |
| Hesperidin | Micronization (5.1 µm) | Humans | 2-fold increase in bioavailability compared to conventional hesperidin (32.8 µm). |
| Hesperidin | Gum Arabic Encapsulation | Humans | Increased bioavailability despite a larger particle size than conventional hesperidin, indicating the importance of dispersion. |
| Morin | Solid Lipid Nanoparticles (SLNs) | Rats | Significant increase in oral bioavailability compared to a suspension. |
| Naringenin | Solid Lipid Nanoparticles (SLNs) | In Vitro | Enhanced permeability in Caco-2 cell model. |
Table 2: Enhancement of Flavonoid Bioavailability with Co-administration of Piperine
| Flavonoid | Co-administered Agent | Animal Model | Key Finding |
| Resveratrol | Piperine | Mice | AUC was enhanced to 229% and Cmax was increased to 1544%.[4] |
| Epigallocatechin gallate (EGCG) | Quercetin | - | Increased absorption from the intestine.[5] |
| Curcumin | Piperine | - | Bioavailability increased by ten-fold.[5] |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a small amount of a suitable organic solvent. Heat the mixture to 5-10°C above the melting point of the lipid.
-
Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above 200 Ω·cm² is generally considered acceptable.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test solution of this compound (in HBSS) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.
-
Also, collect a sample from the AP side at the end of the experiment.
-
-
Sample Analysis: Analyze the concentration of the flavanone in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the AP chamber.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation (e.g., suspension, SLN dispersion) orally via gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the flavanone and its potential metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: A typical experimental workflow for enhancing the bioavailability of a poorly soluble compound.
Caption: Key barriers limiting the oral bioavailability of flavonoids.
Caption: A potential anti-inflammatory signaling pathway modulated by the flavanone.
References
- 1. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. edepot.wur.nl [edepot.wur.nl]
Minimizing matrix effects in the analysis of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound, components from complex matrices like plasma, urine, or plant extracts can interfere with the ionization process in the mass spectrometer's source.[1][4] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which ultimately impacts the accuracy, precision, and sensitivity of quantitative results.[3][5][6]
Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are common indicators of unaddressed matrix effects.[3] The composition of the matrix can vary between samples, causing the degree of ion suppression or enhancement to differ, which leads to inconsistent results.[3] If you are encountering these issues, it is highly recommended to assess for the presence of matrix effects.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: The most common method for assessing matrix effects is the post-extraction spike method.[1][7] This involves comparing the peak response of a pure standard of this compound in a clean solvent with the response of the standard spiked into a blank sample matrix that has undergone the full extraction procedure.[1] A significant difference between these two signals points to the presence of matrix effects.[1] Another qualitative approach is a post-column infusion study, which can help identify the regions in the chromatogram where ion suppression or enhancement is occurring.[8][9]
Q4: What are the primary strategies to minimize or eliminate matrix effects?
A4: The main strategies involve either minimizing the matrix effect or compensating for it.[1] Minimization is achieved through optimizing sample preparation and chromatography.[1] This includes thorough sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components, and adjusting chromatographic conditions to separate the analyte from matrix interferences.[1][10] Compensation strategies include the use of matrix-matched calibrators or, ideally, a stable isotope-labeled internal standard.[10][11]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A5: The availability of a specific SIL-IS for this compound may be limited. However, the use of a SIL-IS is considered the gold standard for compensating for matrix effects.[5] These standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for more accurate quantification.[11][12] If a specific SIL-IS is not commercially available, custom synthesis may be an option.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Poor reproducibility and accuracy | Variable matrix effects between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[5][10][12] 2. Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to mimic the sample composition.[10][11] 3. Standard Addition: For a limited number of samples, the method of standard addition can be used to accurately quantify the analyte in the presence of matrix effects.[1][14] |
| Low analyte sensitivity or signal-to-noise ratio | Ion Suppression: Co-eluting matrix components are competing with the analyte for ionization in the MS source, reducing the analyte's signal intensity.[1][10] This is a common issue with electrospray ionization (ESI).[4] | 1. Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][10][11] 2. Optimize Chromatography: Modify the LC gradient, column chemistry, or mobile phase to achieve better separation of the analyte from the matrix interferences.[5][10] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9][10] 4. Switch Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than ESI for certain compounds.[4] |
| Inconsistent peak shapes or retention time shifts | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can overload the analytical column, leading to peak distortion and retention time shifts.[15] | 1. Enhance Sample Cleanup: Implement a more thorough sample preparation method to reduce the overall matrix load.[4][10] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[15] 3. Sample Dilution: Diluting the sample extract can alleviate column overload.[9] |
| Signal enhancement leading to overestimation | Ion Enhancement: Certain matrix components can facilitate the ionization of the analyte, leading to an artificially high signal. | 1. Thorough Sample Cleanup: Utilize SPE or LLE to remove the components causing ion enhancement.[4][10] 2. Chromatographic Separation: Optimize the separation to ensure the analyte does not co-elute with enhancing compounds.[5][10] 3. Use a SIL-IS: An appropriate internal standard will also be enhanced, thereby correcting the quantification.[12][16] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Analyte Stock Solution: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) at a known concentration.
-
Prepare Spiked Solvent Standard: Dilute the stock solution with the initial mobile phase to a known concentration (e.g., 50 ng/mL). This serves as the reference standard.
-
Prepare Blank Matrix Extract: Extract a blank sample (known not to contain the target analyte) using your established sample preparation protocol.
-
Prepare Spiked Matrix Sample: Spike the blank matrix extract with the analyte stock solution to the same final concentration as the spiked solvent standard (e.g., 50 ng/mL).
-
Analysis: Analyze both the spiked solvent standard and the spiked matrix sample via LC-MS/MS under identical conditions.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Spiked Solvent) * 100
-
A value of 100% indicates no matrix effect. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement. Values greater than ±20% typically require corrective action.[1]
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
-
Select SPE Cartridge: Choose a C18 SPE cartridge appropriate for the sample volume.
-
Conditioning: Condition the cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water or a low percentage of organic solvent to remove polar impurities.[10]
-
Elution: Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
LC System: UHPLC or HPLC system.[10]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[10]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds, and then returning to initial conditions for re-equilibration.[10]
-
Flow Rate: 0.2 - 0.4 mL/min.[10]
-
Column Temperature: 30 - 40 °C.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative ion mode is often more sensitive for many flavonoids.[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and its fragments.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent. | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids. | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may use large volumes of organic solvents. | Moderate to High |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Provides very clean extracts and can concentrate the analyte. | Can be more time-consuming and costly than PPT or LLE. | High |
Table 2: Comparison of Calibration Strategies to Compensate for Matrix Effects
| Strategy | Description | When to Use | Pros | Cons |
| External Calibration | Calibration curve prepared in a clean solvent. | When matrix effects are negligible. | Simple and straightforward. | Inaccurate in the presence of significant matrix effects. |
| Matrix-Matched Calibration | Calibration curve prepared in a blank matrix. | When a representative blank matrix is available. | Compensates for consistent matrix effects. | Requires a readily available and consistent blank matrix. |
| Standard Addition | Known amounts of standard are added to the sample aliquots. | For a small number of samples or when a blank matrix is unavailable. | Highly accurate for individual samples. | Labor-intensive and not suitable for high-throughput analysis. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to all samples and standards. | The "gold standard" for compensating for matrix effects. | Corrects for variability in extraction, matrix effects, and instrument response. | Can be expensive and may not be commercially available for all analytes. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
- 12. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. agilent.com [agilent.com]
- 16. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
Refining extraction protocols to increase 3,3',5-Trihydroxy-4',7-dimethoxyflavanone yield from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine extraction protocols and increase the yield of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone from natural sources.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may be encountered during the extraction of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Flavanone | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | Test a range of solvents with varying polarities, such as acetone, ethanol, methanol, and their aqueous mixtures.[1][2][3][4] For methoxyflavones, higher concentrations of ethanol (e.g., 95%) have been shown to be effective. |
| Insufficient Extraction Time or Temperature: The extraction duration or temperature may not be adequate to efficiently extract the compound. | Optimize extraction time and temperature. For ultrasonic-assisted extraction (UAE), a time of around 16 minutes may be optimal.[5] For microwave-assisted extraction (MAE), shorter times at elevated temperatures can be effective.[6][7] However, be aware that excessive heat can lead to degradation.[8] | |
| Degradation of the Flavanone: this compound may be sensitive to heat, light, or pH, leading to degradation during extraction.[8][9] | Protect the extraction setup from light using amber glassware or by covering it with aluminum foil.[8] Maintain a slightly acidic to neutral pH of the extraction solvent.[8][10] Consider adding antioxidants like ascorbic acid to the solvent to prevent oxidation.[8] Use moderate temperatures for extraction and evaporation. | |
| Inefficient Cell Wall Disruption: The plant material may not be ground finely enough, preventing the solvent from penetrating the cells effectively. | Ensure the plant material is finely powdered to increase the surface area for extraction. | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities to the target flavanone. | Employ a multi-step extraction or purification strategy. Start with a non-polar solvent to remove lipids and other non-polar compounds before extracting with a more polar solvent.[11] |
| Sub-optimal Purification Technique: The purification method may not be effective at separating the target compound from impurities. | Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient elution system.[12][13] Preparative HPLC can be used for final purification to achieve high purity.[12] Recrystallization is another effective method for purifying solid compounds.[14] | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest.[6] | Standardize the collection of plant material. Whenever possible, use plant material from the same source and harvest at the same developmental stage. |
| Inconsistent Extraction Parameters: Minor variations in extraction parameters (time, temperature, solvent-to-solid ratio) between batches can lead to different yields. | Carefully control and document all extraction parameters for each batch to ensure reproducibility.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the most promising natural sources for isolating this compound?
A1: While specific data for this compound is limited, related methoxylated flavonoids are commonly found in plants from the Lamiaceae, Asteraceae, and Bignoniaceae families.[13] Genera such as Artemisia and Zeyheria have been reported to contain various flavone aglycones and methoxylated flavonoids.[11][13] It is recommended to perform phytochemical screening of local flora, particularly those with a history of use in traditional medicine.
Q2: Which extraction method is most suitable for a thermally sensitive compound like this compound?
A2: For thermally sensitive compounds, modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like Soxhlet extraction.[6][7] These methods offer higher efficiency in shorter times and at lower temperatures, minimizing the risk of thermal degradation.[6]
Q3: How can I optimize the solvent-to-solid ratio for my extraction?
A3: The optimal solvent-to-solid ratio depends on the extraction method and the plant material. It is generally recommended to start with a ratio of 10:1 or 20:1 (mL of solvent to g of plant material) and then optimize from there.[12][15] Increasing the ratio can enhance extraction efficiency, but an excessively high ratio may lead to unnecessary solvent waste.[16]
Q4: What is the best way to store the crude extract and the purified this compound?
A4: To prevent degradation, crude extracts and purified compounds should be stored in airtight, light-protected containers at low temperatures (-20°C or -80°C).[9] For long-term storage, it is advisable to store the compound as a dry powder. If in solution, use an anhydrous solvent like DMSO or ethanol and store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]
Quantitative Data on Methoxyflavone Extraction
The following tables summarize quantitative data from studies on the extraction of structurally related methoxyflavones. This data can serve as a starting point for optimizing the extraction of this compound.
Table 1: Comparison of Extraction Methods for Methoxyflavones
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield | Reference |
| Maceration | Kaempferia parviflora | 95% Ethanol | 7 days | 48.10 ± 9.62 g/100 mL (5,7-dimethoxyflavone) | [5] |
| Ultrasound-Assisted Extraction (UAE) | Kaempferia parviflora | 95% Ethanol | Time: 16 min, Solvent-to-solid ratio: 50 mL/g | 327.25 mg/g (total methoxyflavones) | [16] |
| Microwave-Assisted Extraction (MAE) | Phyllostachys heterocycla leaves | 78.1% Ethanol | Time: 24.9 min, Microwave power: 559 W | 4.67% | [17] |
| Soxhlet Extraction | Green Tea | Ethanol | 6 hours | Highest yield compared to methanol and water | [17] |
Table 2: Influence of Solvent on Methoxyflavone Extraction Yield
| Solvent System (Ethanol v/v) | Plant Material | Extraction Time | Methoxyflavone Yield ( g/100 mL of concentrated extract) | Reference |
| 25% | Kaempferia parviflora | 7 days | 1.11 ± 0.02 (5,7-dimethoxyflavone) | [5] |
| 50% | Kaempferia parviflora | 7 days | 2.14 ± 0.43 (5,7-dimethoxyflavone) | [5] |
| 75% | Kaempferia parviflora | 7 days | 3.49 ± 0.70 (5,7-dimethoxyflavone) | [5] |
| 95% | Kaempferia parviflora | 7 days | 48.10 ± 9.62 (5,7-dimethoxyflavone) | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for the extraction of the target flavanone using UAE.
-
Sample Preparation:
-
Dry the plant material at a controlled temperature (40-60°C) to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 200 mL of 95% ethanol (solvent-to-solid ratio of 20:1).
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 20-30 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
Store the crude extract in a sealed, light-protected container at -20°C.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of the crude extract to isolate this compound.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate, followed by methanol.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot the fractions onto a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots under UV light or by using a staining reagent.
-
-
Pooling and Concentration:
-
Combine the fractions that contain the pure target compound.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.
References
- 1. Optimization of flavanones extraction by modulating differential solvent densities and centrifuge temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcogj.com [phcogj.com]
- 12. benchchem.com [benchchem.com]
- 13. Antiproliferative activity of three methoxylated flavonoids isolated from Zeyheria montana Mart. (Bignoniaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Effects of Extraction Technique on the Content and Antioxidant Activity of Flavonoids from Gossypium Hirsutum linn. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Addressing poor resolution in the chromatographic analysis of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. Below are frequently asked questions, troubleshooting tables, and optimized experimental protocols to address issues of poor peak resolution and shape.
Frequently Asked Questions (FAQs)
Q1: Why am I observing broad and poorly resolved peaks for this compound in my HPLC analysis?
Poor resolution is often a multifaceted issue stemming from suboptimal analytical conditions. For flavonoids like this compound, common causes include an unsuitable mobile phase composition, column degradation, or secondary interactions between the analyte and the stationary phase.[1][2] Column overloading, where too much sample is injected, can also lead to peak distortion and broadening.[3]
Q2: What is the most effective stationary phase for separating this flavanone?
For the analysis of flavonoids, a reversed-phase C18 (octadecyl-silica) column is the most widely used and effective stationary phase.[1][4] Its nonpolar nature is well-suited for retaining and separating moderately polar compounds like flavanones. For higher efficiency and better resolution, consider using columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) or those with solid-core particle technology.[5]
Q3: How can I optimize the mobile phase to improve peak resolution?
Mobile phase optimization is critical. Due to the complexity of samples often containing flavonoids, a gradient elution is almost always necessary.[1] A typical mobile phase for flavonoid analysis consists of:
-
Solvent A: Water with an acidic modifier.
-
Solvent B: An organic solvent, typically acetonitrile or methanol.
The acidic modifier, such as 0.1% formic acid, is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of free silanol groups on the stationary phase, which can cause peak tailing.[1] Acetonitrile is often preferred over methanol as it can offer different selectivity for phenolic compounds and may resolve co-eluting peaks.[1]
Q4: Should I use an isocratic or a gradient elution method?
A gradient elution is highly recommended.[1][2] A gradient, where the concentration of the organic solvent (Solvent B) is gradually increased over the run, allows for the effective elution of compounds with a wide range of polarities. This is essential for separating the target flavanone from other matrix components, ensuring sharper peaks and better resolution within a reasonable analysis time.[1]
Q5: What role do flow rate and column temperature play in improving resolution?
Both flow rate and temperature are key parameters for optimization.
-
Flow Rate: Lowering the flow rate generally improves resolution by allowing more time for the analyte to interact with the stationary phase. However, this will increase the analysis time.[5]
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to improved efficiency and sharper peaks. However, the effect on selectivity can vary, and excessive heat may degrade the sample or the column.[6] A stable temperature, maintained by a column oven, is essential for reproducible retention times.[5][7] It is recommended to systematically evaluate temperatures (e.g., 30°C, 35°C, 40°C) to find the optimum.[1]
Q6: Could my sample preparation be the cause of poor resolution?
Absolutely. Improper sample preparation can introduce particulates that clog the column or contaminants that interfere with the separation.[8] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase (e.g., methanol) and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any insoluble matter.[2] Also, avoid overloading the column by injecting a smaller volume or diluting highly concentrated samples.[2][3]
Troubleshooting Guide for Poor Resolution
The following table summarizes common issues observed during the chromatographic analysis of this compound and provides actionable solutions.
| Symptom | Possible Cause | Suggested Solution |
| Broad Peaks | Column overloading.[3] | Reduce the injection volume or dilute the sample. |
| Column contamination or aging.[1] | Flush the column with a strong solvent (e.g., 100% acetonitrile); if unresolved, replace the column. | |
| Dead volume in the system (e.g., long tubing).[7] | Use shorter, narrower internal diameter tubing between the column and detector. | |
| Peak Tailing | Secondary interactions with active silanol groups on the stationary phase.[1] | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. |
| Wrong mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form. | |
| Poor Resolution / Co-elution | Gradient slope is too steep.[1] | Decrease the rate of organic solvent increase (create a shallower gradient). |
| Suboptimal organic solvent.[1] | If using methanol, try switching to acetonitrile to alter selectivity. | |
| Column temperature is not optimized.[1][6] | Systematically evaluate the effect of column temperature (e.g., 30-40°C). | |
| Inadequate column efficiency.[5] | Switch to a longer column or a column with a smaller particle size. | |
| Shifting Retention Times | Inadequate column equilibration between injections.[1] | Increase the equilibration time to allow the column to return to initial conditions. |
| Inconsistent mobile phase preparation.[1] | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | |
| Fluctuating column temperature.[7] | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Standard and Sample Preparation Protocol
-
Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol to obtain a concentration of 100 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve.
-
Sample Extraction: For plant material, weigh 1 g of the dried, ground sample and extract with 20 mL of methanol using ultrasonication for 30 minutes.[9]
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[2]
Optimized HPLC Method Protocol
This protocol provides a robust starting point for the analysis.
-
Instrumentation: A standard HPLC or UPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).[9]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: 285 nm (typical for flavanones).[9]
-
Injection Volume: 10 µL.
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 40 | 60 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 36.0 | 90 | 10 |
| 40.0 | 90 | 10 |
Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: A systematic workflow for troubleshooting poor chromatographic resolution.
Caption: A decision tree for addressing specific peak shape and resolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. phcog.com [phcog.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel compounds such as 3,3',5-Trihydroxy-4',7-dimethoxyflavanone is fundamental for pharmacokinetic studies, quality control, and pharmacological assessment. This guide provides a comparative overview of principal analytical methodologies, offering a framework for selecting and validating an appropriate quantification method. The performance characteristics and protocols described herein are based on established analytical practices for structurally similar flavonoids.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision that influences the sensitivity, specificity, and throughput of sample analysis. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry are commonly employed techniques for the quantification of flavonoids.[1] The following table summarizes the typical performance characteristics of these methods.
| Validation Parameter | HPLC-UV | UHPLC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and daughter ions.[2] | Measurement of light absorbance of a colored complex formed with a reagent.[2] |
| Specificity | Moderate to High | Very High[2] | Low[2] |
| Linearity (r²) | > 0.999[2] | > 0.998[3] | > 0.999[2] |
| Limit of Detection (LOD) | 2 - 5 ng/mL[2] | < 1 ng/mL[2] | ~ 1 µg/mL[2] |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL[2] | < 2 ng/mL[2] | ~ 3 µg/mL[2] |
| Precision (RSD%) | < 3% (Intraday)[4] | < 15% | < 5% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% | 90 - 110% |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of a validated analytical method. The following sections provide typical methodologies for sample preparation and analysis using the compared techniques.
Sample Preparation
A critical initial step for the analysis of flavanones in complex matrices such as plant tissues or biological fluids is extraction and purification.
-
Plant Tissues: Samples are often macerated after being frozen in liquid nitrogen and then extracted with solvents like methanol.[1] A common solution for extraction is 75% methanol containing 0.1% formic acid.[1] To separate the supernatant, the mixture is sonicated and centrifuged.[1] The resulting extract can be filtered and dried before being redissolved in a suitable solvent for injection.[1]
-
Biological Fluids (e.g., Plasma): For pharmacokinetic analyses, protein precipitation is a common preliminary step. This is often followed by solid-phase extraction (SPE) to isolate the analyte of interest from the complex biological matrix.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely utilized technique for the analysis of flavonoids.[1]
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, and a UV/Vis detector.
-
Stationary Phase: A reversed-phase C18 column is most commonly employed.[1]
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: The UV detector is set to the maximum absorbance wavelength (λmax) of the flavanone, which is determined by a UV scan of a standard solution. For many flavanones, this is around 288 nm.[5]
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of prepared standard solutions. The concentration of the analyte in the samples is then determined from this curve.[6]
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and selective method is ideal for quantifying the analyte in complex biological matrices at low concentrations.[2]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatographic Conditions: Similar to HPLC, a reversed-phase C18 column is used, but typically with smaller particle sizes (e.g., < 2 µm) to achieve higher resolution and faster analysis times.[7] The mobile phase composition is also similar, often with a fast gradient program.[2]
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification.[2] This involves monitoring a specific precursor ion (the molecular ion of the analyte) and a product ion (a fragment of the precursor).[2] The ESI source is typically operated in negative ion mode for flavonoids.[3]
-
Quantification: An internal standard (IS), a structurally similar compound, is added to all samples and standards. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
UV-Visible Spectrophotometry
This method is often used for the determination of total flavonoid content and is less specific than chromatographic techniques.[8]
-
Principle: The method is based on the formation of a colored complex between the flavonoid and a reagent, most commonly aluminum chloride (AlCl₃).[9]
-
Procedure:
-
An aliquot of the sample or standard solution is mixed with the AlCl₃ reagent.[10]
-
After an incubation period to allow for complex formation, the absorbance of the solution is measured at the wavelength of maximum absorbance for the complex.[8][10]
-
A calibration curve is prepared using a standard flavonoid, such as quercetin or rutin, and the total flavonoid content in the sample is expressed as equivalents of the standard.[8]
-
Visualizations
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[1] Key parameters that are evaluated include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.[1]
Caption: General workflow for the validation of an analytical method.
Hypothetical Signaling Pathway Investigation
The quantification of this compound can be crucial for studying its effect on cellular signaling pathways, such as a hypothetical anti-inflammatory pathway.
Caption: Hypothetical signaling pathway influenced by the flavanone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsdjournal.org [rsdjournal.org]
- 10. media.neliti.com [media.neliti.com]
A Comparative Analysis of the Antioxidant Capacity of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone Against Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of the flavanone 3,3',5-Trihydroxy-4',7-dimethoxyflavanone against established standard antioxidants, namely Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The assessment of antioxidant potential is crucial in the fields of pharmacology, food science, and cosmetic development, where the mitigation of oxidative stress is a key therapeutic or preservative strategy. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information on standard antioxidants and provides a scientifically grounded estimation of the flavanone's potential based on structure-activity relationships of flavonoids.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies greater antioxidant potential.
| Compound | DPPH IC50 (µM) | ABTS TEAC (mM Trolox equivalents/mM compound) | FRAP Value (mM Fe(II)/mM compound) |
| This compound | Data not available | Data not available | Data not available |
| Trolox | ~30 - 50 | 1.0 (by definition) | ~1.5 - 2.5 |
| Ascorbic Acid (Vitamin C) | ~20 - 40 | ~1.0 - 1.2 | ~1.8 - 2.2 |
| Butylated Hydroxytoluene (BHT) | ~40 - 60 | ~0.5 - 0.8 | ~1.0 - 1.5 |
Note: The values presented for the standard antioxidants are approximate ranges compiled from various studies and can vary depending on the specific experimental conditions.
Structure-Activity Relationship and Estimated Antioxidant Potential of this compound
The antioxidant activity of flavonoids is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups.
Key Structural Features Influencing Antioxidant Capacity:
-
Hydroxyl Groups: The presence of hydroxyl groups is paramount for free radical scavenging, as they can donate a hydrogen atom to neutralize radicals.
-
B-Ring Substitution: The substitution pattern on the B-ring is a critical determinant of antioxidant activity. A catechol group (3',4'-dihydroxy) generally confers very high activity.
-
C-Ring Unsaturation: A double bond between carbons 2 and 3 in the C-ring enhances antioxidant activity by increasing electron delocalization.
-
3- and 5-Hydroxyl Groups: Hydroxyl groups at the 3 and 5 positions can chelate metal ions, contributing to the overall antioxidant effect.
-
Methoxylation: The replacement of a hydroxyl group with a methoxy group can have variable effects. While it may decrease the direct hydrogen-donating ability, it can increase the lipophilicity and metabolic stability of the compound, potentially enhancing its activity in biological systems.
Based on the structure of This compound , we can infer the following about its potential antioxidant capacity:
-
The presence of three hydroxyl groups suggests that it is capable of scavenging free radicals.
-
The 3- and 5-hydroxyl groups contribute to its antioxidant potential.
-
The B-ring possesses one hydroxyl and one methoxy group. While not a catechol, the hydroxyl group at the 3' position can still participate in radical scavenging.
-
As a flavanone , it lacks the C2-C3 double bond, which may result in a lower antioxidant capacity compared to its flavone and flavonol counterparts with a similar substitution pattern.
-
The two methoxy groups at the 4' and 7 positions may modulate its activity and bioavailability.
Considering these structural aspects, it is plausible to hypothesize that this compound possesses moderate antioxidant activity. Its potency is likely to be lower than that of flavonoids with a catechol group in the B-ring but could be comparable to or slightly higher than some monohydroxylated flavonoids.
Experimental Protocols
Detailed methodologies for the three most common in vitro antioxidant capacity assays are provided below. These protocols serve as a reference for researchers aiming to conduct their own comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of the test compound and standard antioxidants (Trolox, Ascorbic Acid, BHT) in methanol.
-
Prepare a series of dilutions of the test and standard compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the diluted test compound or standard to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
For the control, use 100 µL of the DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is measured.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.
-
Prepare stock solutions and serial dilutions of the test compound and Trolox in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the diluted test compound or Trolox standard to each well.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Create a standard curve by plotting the percentage of inhibition against the concentration of Trolox.
-
Express the antioxidant capacity of the test compound as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.
Methodology:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O (100 to 1000 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the diluted test compound or standard to each well.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Calculate the FRAP value from the standard curve and express the results as µmol of Fe²⁺ equivalents per gram or mole of the sample.
-
Visualizing Antioxidant Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a general antioxidant mechanism and a typical experimental workflow.
Caption: General mechanism of free radical scavenging by an antioxidant.
A Comparative Guide to the Biological Activity of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone: An In Vitro and In Vivo Correlation Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone, drawing correlations between in vitro assays and in vivo effects. Due to limited direct studies on this specific flavanone, this guide incorporates data from structurally similar flavonoids to provide a predictive overview of its potential therapeutic efficacy.
Introduction
This compound is a flavonoid, a class of polyphenolic compounds known for their diverse biological activities.[1] While specific research on this compound is emerging, its structural similarity to other well-studied flavonoids allows for informed predictions of its potential antioxidant, anti-inflammatory, and neuroprotective properties. This guide synthesizes available in vitro data and correlates it with in vivo studies on analogous compounds to provide a comprehensive overview for future research and development.
Data Presentation: In Vitro vs. In Vivo Biological Activities
The following tables summarize the quantitative data from in vitro and in vivo studies on flavonoids structurally related to this compound. This comparative data provides a basis for predicting the potential efficacy and mechanisms of action of the target compound.
Table 1: In Vitro Biological Activity of Structurally Related Flavonoids
| Compound | Biological Activity | Assay | Cell Line / Model | IC50 / EC50 Value |
| 7,3',4'-Trihydroxyflavone | Antioxidant | DPPH Radical Scavenging | Cell-free | 2.2 µM[2] |
| 7,3',4'-Trihydroxyflavone | Antioxidant | Peroxynitrite Radical Scavenging | Cell-free | 5.78 µM[2] |
| 7,3',4'-Trihydroxyflavone | Antioxidant | Total Reactive Oxygen Species | Rat kidney homogenates | 3.9 µM[2] |
| 7,3',4'-Trihydroxyflavone | Anti-inflammatory | COX-1 Inhibition | Cell-free | 36.7 µM[2] |
| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone | Anti-inflammatory | Nitric Oxide Production | LPS-treated RAW 264.7 cells | Not specified[3] |
| Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) | Anti-angiogenic | HUVEC Proliferation | HUVECs | Subtoxic doses[4] |
| Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) | Anti-angiogenic | VEGF-induced Invasion | HUVECs | Subtoxic doses[4] |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | Neuroprotective | Dopamine-induced toxicity | PC12 cells | 3-20 µM[5] |
Table 2: In Vivo Biological Activity of Structurally Related Flavonoids
| Compound | Biological Activity | Animal Model | Dosage | Key Outcomes |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | Neuroprotective | D-galactose-treated mice | 4 or 8 mg/kg/day (i.p.) | Improved behavioral performance in Morris water maze[5] |
| 5,7-dimethoxyflavone | Neuroprotective | LPS-induced memory-impaired mice | 10/20/40 mg/kg | Reduced anxiety-related measures and Aβ, IL-1β, IL-6, and TNF-α levels[6] |
| 5,7,4'-trimethoxyflavone | Neuroprotective | LPS-induced memory-impaired mice | 10/20/40 mg/kg | Enhanced spatial memory and reduced Aβ, IL-1β, IL-6, and TNF-α levels[6] |
| 7, 4'-dimethoxy-3-hydroxyflavone | Antithrombotic | FeCl3-induced carotid arterial occlusion in mice | Not specified | Significantly protected from occlusions with less bleeding tendency[7] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are generalized protocols for key experiments commonly used to evaluate the biological activities of flavonoids.
1. In Vitro DPPH Radical Scavenging Assay
-
Objective: To determine the free radical scavenging activity of the compound.
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
2. In Vivo Morris Water Maze Test for Neuroprotection
-
Objective: To assess spatial learning and memory in an animal model of neurodegeneration.
-
Methodology:
-
Acclimatize the animals (e.g., mice) to the experimental room and handling.
-
The Morris water maze consists of a large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
For the acquisition phase, mice are trained for several consecutive days to find the hidden platform. Each mouse undergoes multiple trials per day, starting from different quadrants of the pool. The time taken to find the platform (escape latency) and the path length are recorded.
-
The test compound is administered daily (e.g., via intraperitoneal injection) before the training trials.
-
On the final day, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of flavonoids.
Caption: General experimental workflow for in vitro and in vivo analysis.
Caption: Predicted anti-inflammatory signaling pathway.
Conclusion
While direct experimental data for this compound remains limited, the analysis of structurally similar flavonoids provides a strong predictive framework for its biological activities. The in vitro data consistently highlight potent antioxidant and anti-inflammatory properties, which are often correlated with the neuroprotective and antithrombotic effects observed in in vivo models. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to further investigate the therapeutic potential of this and other related flavonoids. Future studies should focus on direct in vitro and in vivo comparisons to validate these predictions and elucidate the precise mechanisms of action.
References
- 1. This compound | C17H16O7 | CID 11256019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical techniques for 3,3',5-Trihydroxy-4',7-dimethoxyflavanone measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise measurement of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone, a flavonoid of significant interest for its potential therapeutic properties, is crucial for research and drug development. This guide provides an objective comparison of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While direct cross-validation studies for this specific flavanone are limited, this document presents a comparative analysis based on established methodologies for structurally similar flavonoids, offering a robust framework for method selection and validation.
Data Presentation: A Comparative Overview
The selection between HPLC-UV and LC-MS/MS is contingent on the specific requirements of the analysis, such as desired sensitivity, sample matrix complexity, and budget constraints. HPLC-UV offers a cost-effective and robust solution for routine analysis, whereas LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies. The following table summarizes the typical performance characteristics of these two techniques for the analysis of flavanones similar to this compound.
| Parameter | HPLC-UV | LC-MS/MS | Key Considerations |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and daughter ions. | LC-MS/MS offers higher selectivity through mass filtering. |
| Specificity | Moderate to High | Very High | HPLC-UV may be susceptible to co-eluting interferences. |
| Linearity (r²) | > 0.999[1] | > 0.99 | Both methods provide excellent linearity for quantification. |
| Limit of Detection (LOD) | ~100-200 ng/mL[1] | < 1 ng/mL | LC-MS/MS is significantly more sensitive. |
| Limit of Quantification (LOQ) | ~500 ng/mL[1] | < 2 ng/mL | The lower LOQ of LC-MS/MS allows for accurate measurement of trace amounts. |
| Precision (%RSD) | < 6%[1] | < 15% | Both methods offer good precision. |
| Accuracy (% Recovery) | 90-101%[1] | 85-115% | Both techniques demonstrate high accuracy. |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Sample Preparation (for Biological Matrices, e.g., Plasma)
A crucial first step for analyzing the analyte in a biological matrix is extraction. Protein precipitation is a common and effective method.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., another flavanone not present in the sample).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[2]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[2]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of this compound in purified samples and extracts with relatively high concentrations.
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by re-equilibration to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[3]
-
Detection: UV detection at the absorption maximum of the flavanone (typically around 280-350 nm). A DAD can be used to acquire the full UV spectrum for peak purity assessment.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying the analyte in complex biological matrices where low concentrations are expected.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the pure compounds.
-
Mandatory Visualizations
Cross-Validation Workflow
The cross-validation of two analytical methods ensures that the results are comparable and reliable. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for cross-validating two analytical methods.
Hypothetical Metabolic Pathway
Flavonoids like this compound undergo metabolic transformations in the body, primarily through Phase I (functionalization) and Phase II (conjugation) reactions. Understanding these pathways is crucial for pharmacokinetic and drug metabolism studies.
Caption: Potential metabolic fate of the target flavanone.
References
The Aglycone Advantage: A Comparative Analysis of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone and its Glycosylated Forms in Inflammation
A detailed examination of available scientific literature strongly suggests that the non-glycosylated form of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone is likely to exhibit superior anti-inflammatory activity compared to its glycosylated derivatives. This assertion is based on a well-established principle in flavonoid pharmacology: the aglycone, or the non-sugar component, is typically the more bioactive form. Glycosylation, the attachment of sugar moieties, generally hinders cellular uptake and the ability to interact with intracellular inflammatory signaling pathways.[1][2]
This guide provides a comparative overview of the anti-inflammatory effects of flavanone aglycones and their glycosylated counterparts, drawing upon data from structurally similar flavonoids to infer the probable activity of this compound. We will delve into the experimental data, detail the methodologies used to assess anti-inflammatory action, and visualize the key signaling pathways involved.
Comparative Anti-Inflammatory Activity
Studies on various flavonoids consistently demonstrate that the aglycone form is more potent in suppressing inflammatory responses. For instance, pure flavone aglycones like apigenin and luteolin effectively reduce the production of the pro-inflammatory cytokine TNF-α and inhibit the activity of the master inflammatory regulator, NF-κB. In contrast, their glycosylated forms show no significant effect, even at high concentrations.[1][2] This difference is largely attributed to the increased ability of the less polar aglycones to permeate cell membranes.[1][2]
Similarly, in studies comparing quercetin and its glycoside rutin, quercetin shows a more potent inhibitory effect on inflammatory markers.[3][4] This principle is further supported by research on flavonols from Polygonum tinctorium, where the aglycones exhibited more potent anti-inflammatory effects than their O-glycosides in cultured macrophage cells.[5]
The following table summarizes representative data from studies on flavonoids with structural similarities to this compound, illustrating the superior anti-inflammatory potential of the aglycone form.
| Compound Type | Specific Flavonoid Example | Assay System | Key Inflammatory Mediator | Inhibition Efficacy (Aglycone vs. Glycoside) | Reference |
| Flavanone Aglycone | 5,6,4′-trihydroxy-7,3′-dimethoxyflavone | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | EC₅₀ of 9.9 µM | [6] |
| Flavanone Aglycone | 4'-bromo-5,7-dimethoxy-flavanone | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | IC₅₀ of 1.030 µg/mL | [7] |
| Flavone Aglycone | Luteolin | LPS-stimulated macrophages | TNF-α | Significant reduction at 10 µM | [1] |
| Flavone Glycoside | Luteolin 7-O-glucoside | LPS-stimulated macrophages | TNF-α | No effect even at 100 µM | [1] |
| Flavonol Aglycone | Quercetin | In various models | iNOS, COX-2, NF-κB | Higher efficacy than glycosides | [4] |
| Flavonol Glycoside | Rutin (Quercetin-3-O-rutinoside) | In various models | Inflammatory Cytokines | Lower efficacy than quercetin | [3] |
| Trihydroxyflavone | 3,3',4'-trihydroxyflavone | Neutrophil oxidative burst | Reactive Oxygen Species (ROS) | Most active among tested trihydroxyflavones | [8] |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of flavonoids are primarily mediated through the inhibition of two major signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] These pathways, when activated by inflammatory stimuli like Lipopolysaccharide (LPS), trigger the transcription of genes encoding pro-inflammatory cytokines and enzymes.
Flavonoid aglycones can cross the cell membrane and interfere with these pathways at multiple points. For instance, they can inhibit the phosphorylation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit, a critical step in activating inflammatory gene expression.[9][11] They can also suppress the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[10][12]
Caption: Inhibition of the NF-κB signaling pathway by the flavanone aglycone.
Experimental Protocols
The anti-inflammatory properties of flavonoids are typically evaluated using a series of well-established in vitro and in vivo assays.
In Vitro Anti-inflammatory Assays
A common experimental workflow involves using cultured macrophages, such as the RAW 264.7 cell line, which are stimulated with LPS to induce an inflammatory response. The ability of the test compounds to counteract this response is then measured.
Caption: A typical in vitro workflow for assessing anti-inflammatory activity.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of this compound or its glycosylated forms for a period of 1-2 hours.
2. Induction of Inflammation:
-
Inflammation is induced by adding a stimulating agent, most commonly Lipopolysaccharide (LPS), to the cell culture medium.[11]
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.[6][7]
-
Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
-
Protein Expression: The expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated components of the NF-κB and MAPK pathways are determined by Western blot analysis of the cell lysates.[4][13]
4. Cell Viability Assay:
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1 assay) is performed in parallel.
Conclusion
Based on the extensive body of research on flavonoid anti-inflammatory activity, it is highly probable that this compound in its aglycone form is a more potent anti-inflammatory agent than its glycosylated derivatives. The aglycone's enhanced ability to penetrate cells and interact with key inflammatory signaling pathways, such as NF-κB and MAPK, underpins this superior activity. Future in vitro and in vivo studies focusing specifically on this compound and its glycosides are necessary to definitively quantify this difference and fully elucidate its therapeutic potential. The experimental designs and assays detailed in this guide provide a robust framework for such investigations.
References
- 1. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Glycosyl Flavonoids as Anti-Coronaviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anti-inflammatory and Antioxidant Activities of 3,5,4'-Trihydroxy-6,7-Methylenedioxyflavone-O-Glycosides and Their Aglycone from Leaves of Polygonum tinctorium Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Benchmarking the efficacy of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone against established therapeutic agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5-Trihydroxy-4',7-dimethoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids have garnered significant attention in the scientific community for their diverse pharmacological activities. While direct experimental data on this compound is limited, the biological activities of structurally similar flavonoids suggest its potential as an anti-inflammatory and anticancer agent. This guide provides a comparative overview of the potential efficacy of this compound against established therapeutic agents in these fields, supported by available data on analogous compounds and detailed experimental protocols for future validation.
Anticipated Anti-Inflammatory Efficacy
Based on the activities of structurally related flavonoids, this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism of action for many flavonoids involves the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Established Anti-Inflammatory Agents
Nonsteroidal anti-inflammatory drugs (NSAIDs) are the cornerstone of anti-inflammatory therapy. They primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. For a comparative perspective, we will consider a non-selective COX inhibitor, Diclofenac, and a selective COX-2 inhibitor, Celecoxib.
Data Presentation: Comparative In Vitro Anti-Inflammatory Activity
The following table summarizes the available in vitro anti-inflammatory data for flavonoids structurally similar to this compound, alongside data for established NSAIDs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target/Assay | Cell Line/System | IC50 Value (µM) |
| Structurally Similar Flavonoids | |||
| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | Nitric Oxide (NO) Production | RAW 264.7 | Data not specified |
| 7,3',4'-Trihydroxyflavone | COX-1 | Cell-free assay | 36.7 |
| Established Anti-Inflammatory Agents | |||
| Diclofenac | COX-1 | Human platelets | 0.9 |
| COX-2 | J774.1 macrophages | 0.05 | |
| Celecoxib | COX-1 | Human platelets | 15 |
| COX-2 | J774.1 macrophages | 0.04 |
Note: Data for structurally similar flavonoids is provided to indicate potential activity. Direct experimental validation of this compound is required.
Anticipated Anticancer Efficacy
Many flavonoids have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.
Comparison with Established Anticancer Agents
For comparison, we will consider two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel, which have different mechanisms of action. Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, while Paclitaxel is a taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.
Data Presentation: Comparative In Vitro Anticancer Activity
The following table presents in vitro cytotoxicity data for structurally similar flavonoids and established anticancer drugs across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Structurally Similar Flavonoids | |||
| 5-hydroxy-6,7-dimethoxyflavanone | K562 | Leukemia | 3.8 |
| NCI-ADR/RES | Breast (MDR) | 4.2 | |
| Established Anticancer Agents | |||
| Doxorubicin | MCF-7 | Breast | 0.5 - 1.5 |
| A549 | Lung | 0.1 - 0.5 | |
| Paclitaxel | HeLa | Cervical | 0.01 - 0.1 |
| PC-3 | Prostate | 0.005 - 0.05 |
Note: Data for structurally similar flavonoids is provided to indicate potential activity. Direct experimental validation of this compound is required.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a reference compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
In Vitro Anticancer Assay: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a reference drug and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflows
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the nitric oxide production assay.
Assessing the reproducibility of biological effects of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone across different experimental models
A comprehensive review of the biological activities of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone and its structural analogs reveals a class of compounds with significant therapeutic promise, particularly in the realms of neuroprotection and anti-inflammatory action. While direct experimental data on this compound is limited, a comparative analysis of its closely related methoxyflavanones across various in vitro and in vivo models provides valuable insights into its potential mechanisms of action and highlights the reproducibility of certain biological effects within this flavonoid subclass.
This guide synthesizes the available experimental data to offer an objective comparison of the performance of these compounds, providing researchers, scientists, and drug development professionals with the necessary information to assess their therapeutic potential.
Overview of Biological Activities
Methoxyflavanones, a class of flavonoids characterized by the presence of one or more methoxy groups, have demonstrated a range of biological activities. These compounds are of particular interest due to their potential to modulate key signaling pathways involved in oxidative stress, inflammation, and neurodegeneration. The specific positioning of hydroxyl and methoxy groups on the flavanone backbone plays a crucial role in determining their biological efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on methoxyflavanones, providing a clear comparison of their biological effects across different experimental models.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of Methoxyflavanones
| Compound | Experimental Model | Assay | Endpoint | Result |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | PC12 cells | Dopamine-induced toxicity | Cell Viability | Increased cell viability at 3-20 µM[1] |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | PC12 cells | Redox imbalance | GSH/GSSG ratio | Attenuated redox imbalance[1] |
| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | LPC-treated RAW 264.7 cells | Nitric oxide production | NO levels | Reduction in nitric oxide[2] |
| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | LPC-treated RAW 264.7 cells | Pro-inflammatory cytokine production | Cytokine levels | Reduction in pro-inflammatory cytokines[2] |
| 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF) | Primary astrocyte cultures | Hydrogen peroxide (H2O2)-induced cell death | Cell Viability | Prevented H2O2-induced death[3] |
| 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF) | Primary astrocyte cultures | Intracellular ROS accumulation | ROS levels | Attenuated ROS accumulation[3] |
Table 2: In Vivo Neuroprotective Effects of Methoxyflavanones
| Compound | Experimental Model | Treatment | Behavioral Test | Outcome |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | D-galactose-treated mice | 4 or 8 mg/kg/day i.p. for 2 weeks | Morris water maze | Significantly improved behavioral performance[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following outlines key experimental protocols used to evaluate the biological activities of these flavonoids.
In Vitro Cell Culture and Treatment
-
Cell Lines: PC12 cells, a rat pheochromocytoma cell line, and RAW 264.7 cells, a murine macrophage cell line, were utilized. Primary astrocyte cultures were also established.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were pre-incubated with various concentrations of the test compounds for a specified duration before being subjected to an insult (e.g., dopamine, lipopolysaccharide (LPS), or hydrogen peroxide) to induce toxicity or an inflammatory response.
Assessment of Neuroprotection
-
Cell Viability Assays: The effect of the compounds on cell viability was typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Redox Balance: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) was measured as an indicator of cellular redox state and oxidative stress.
Assessment of Anti-inflammatory Activity
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent assay as an indicator of NO production by macrophages.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in the culture supernatants were quantified using enzyme-linked immunosorbent assays (ELISAs).
In Vivo Animal Studies
-
Animal Model: D-galactose-induced aging model in mice was used to investigate in vivo neuroprotective effects.
-
Drug Administration: The test compound was administered intraperitoneally (i.p.) daily for a specified period.
-
Behavioral Testing: The Morris water maze test was employed to assess spatial learning and memory.
-
Biochemical Analysis: Following the behavioral tests, brain tissues (specifically the hippocampus) were collected for biochemical analyses, including the measurement of GSH/GSSG ratio, brain-derived neurotrophic factor (BDNF) levels, and the activation of signaling proteins.
Signaling Pathways and Experimental Workflows
The biological effects of these methoxyflavanones are mediated through their interaction with various cellular signaling pathways.
Caption: Neuroprotective signaling pathway of TMF.
Caption: Anti-inflammatory signaling of 5-TDMF.
Caption: In vivo neuroprotection study workflow.
Conclusion
The comparative analysis of methoxyflavanones demonstrates a consistent pattern of neuroprotective and anti-inflammatory activities across different experimental models. The reproducibility of these effects, particularly the modulation of oxidative stress and key inflammatory signaling pathways like NF-κB and MAPK, suggests a common mechanism of action for this class of compounds. While further research is needed to elucidate the specific biological effects of this compound, the data from its structural analogs provide a strong foundation for its potential as a therapeutic agent. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers to design future studies and further explore the therapeutic utility of this promising class of natural compounds.
References
- 1. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone protects astrocytes against oxidative stress via interference with cell signaling and by reducing the levels of intracellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step advice for researchers, scientists, and drug development professionals.
Pre-Disposal and Handling
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Disposal Protocol
The proper disposal of this compound, as with many laboratory chemicals, is governed by federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides a framework for "cradle-to-grave" management of hazardous waste in the United States.[2][3]
Step 1: Waste Characterization
The first step in proper disposal is to determine if the waste is hazardous. Since no specific hazard classification for this compound is available, it is prudent to treat it as hazardous waste. This is a conservative approach that ensures the highest level of safety. Factors that could classify it as hazardous include reactivity, corrosivity, ignitability, and toxicity. While data for this specific compound is lacking, related flavonoids are not typically classified as acutely toxic; however, the potential for other hazards exists.
Step 2: Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste. Place these items in a separate, clearly labeled container.
-
Solutions: If the compound is in a solvent, the entire solution should be treated as hazardous waste. Do not mix different chemical wastes unless explicitly instructed to do so by your EHS department.[4] Mixing wastes can lead to dangerous chemical reactions.[4]
Step 3: Storage
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1] Follow your institution's guidelines for the maximum amount of hazardous waste that can be stored and the maximum storage duration.[4]
Step 4: Arrange for Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5] These professionals are trained in the safe handling, transportation, and disposal of chemical waste in compliance with all regulations.[5] They will require information about the waste, so be prepared to provide the chemical name and any other available data.
Important Considerations:
-
Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[6][7] This can contaminate water systems and pose a risk to public health and the environment.[5][7]
-
Consult your local or national waste management regulations, as these can vary.[2][3][6]
Quantitative Data for Hazardous Waste Generation
The following table provides general guidelines from the U.S. Environmental Protection Agency (EPA) for hazardous waste generator status, which determines storage limits and disposal requirements.[4] Consult your local regulations for specific quantities.
| Generator Status | Monthly Generation Rate of Non-Acutely Hazardous Waste | On-site Accumulation Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 6,000 kg (13,200 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No limit |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the recommended procedure is based on established best practices for chemical waste management. The primary "protocol" is the administrative and logistical process of working with certified waste disposal vendors.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Chemical Waste Disposal Workflow
References
Personal protective equipment for handling 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
Essential Safety and Handling Guide for 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment
Based on data from similar flavonoid compounds, this compound should be handled as a potentially hazardous substance. Potential hazards, extrapolated from related chemicals, include:
-
Skin Irritation: May cause irritation upon skin contact.
-
Serious Eye Irritation: May cause serious eye irritation if it comes into contact with the eyes.
-
Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.
-
Acute Oral Toxicity: Some related flavonoids exhibit acute toxicity if ingested.
Due to these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Double-gloving (two pairs of nitrile gloves) | Protects against skin irritation. Double-gloving provides additional security against tears or punctures. |
| Eye & Face Protection | Safety glasses with side shields | Chemical safety goggles and a face shield | Prevents eye irritation from airborne powder or splashes. A face shield offers broader protection. |
| Respiratory Protection | NIOSH-approved N95 or P100 particulate respirator | Air-purifying respirator with organic vapor and particulate cartridges | Protects the respiratory system from irritation due to inhalation of the compound, especially when handling powders. |
| Body Protection | Flame-resistant lab coat | Chemical-resistant coveralls | Protects skin and clothing from contamination. |
Operational Plan for Handling
A systematic workflow is essential to minimize exposure and ensure a safe laboratory environment.
Preparation
-
Work Area Setup:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area for handling this compound and ensure the work area is clean and free of clutter.
-
Verify that an eye-wash station and safety shower are accessible and operational.
-
-
PPE Donning:
-
Put on a lab coat or coveralls.
-
Don the appropriate respiratory protection.
-
Put on safety glasses or goggles, followed by a face shield.
-
Finally, put on nitrile gloves. If double-gloving, ensure the cuffs of the lab coat are tucked into the outer gloves.
-
Handling the Compound
-
Containment: Perform all manipulations of this compound, especially weighing and transferring the solid, within a certified chemical fume hood to control dust and aerosols.
-
Technique:
-
Use non-sparking tools for handling the compound.
-
Avoid actions that could generate dust, such as rapid scooping or pouring from a height.
-
If weighing outside of a fume hood is unavoidable, use an enclosure or a balance with a draft shield.
-
Post-Handling
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment after use with an appropriate solvent (e.g., 70% ethanol) and then wipe down with a cleaning agent.
-
-
PPE Doffing:
-
Carefully remove PPE in the following order to avoid self-contamination:
-
Outer gloves (if double-gloving).
-
Face shield and goggles.
-
Lab coat or coveralls.
-
Inner gloves.
-
-
Gloves should be removed by turning them inside out.
-
-
Hygiene:
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container. |
| Contaminated Labware | Place all contaminated disposable labware (e.g., pipette tips, vials, weighing paper) in a designated hazardous waste container. |
| Contaminated PPE | Dispose of all used PPE (gloves, disposable lab coats, etc.) in a designated hazardous waste container. |
| Spill Cleanup Materials | Any materials used to clean up spills should be placed in a sealed, labeled hazardous waste container. |
Note: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
